Dde-leu-OL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-10(2)6-12(9-18)17-11(3)15-13(19)7-16(4,5)8-14(15)20/h10,12,18-19H,6-9H2,1-5H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNKRZHGPPOPQU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CO)N=C(C)C1=C(CC(CC1=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Structure and Chemical Identity
An In-depth Technical Guide to Dde-leu-OL
This guide provides a comprehensive overview of N-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-leucinol, commonly abbreviated as this compound. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the molecule's structure, physicochemical properties, relevant experimental protocols, and its role in synthetic workflows.
This compound is a derivative of the amino acid L-leucine. Structurally, it consists of L-leucinol (the alcohol form of leucine where the carboxylic acid is reduced to a primary alcohol) in which the primary amine is protected by a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. The Dde group is a well-established protecting group in peptide chemistry, known for its unique deprotection conditions which allow for orthogonal synthesis strategies.[1]
The IUPAC name for this compound is (2S)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino]-4-methylpentan-1-ol.[2] Its molecular formula is C16H27NO3.[2][3]
Physicochemical Properties
The following table summarizes the key quantitative data and physicochemical properties of this compound. These properties are primarily computed values sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C16H27NO3 | [2][3] |
| Molecular Weight | 281.39 g/mol | [2][3] |
| Exact Mass | 281.19909372 Da | [2] |
| IUPAC Name | (2S)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]amino]-4-methylpentan-1-ol | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 5 | [2] |
| XLogP3 (Computed) | 2.1 | [2] |
| Topological Polar Surface Area | 69.9 Ų | [2] |
Role in Synthetic Chemistry
The primary application of Dde-protected building blocks like this compound is in solid-phase peptide synthesis (SPPS). The Dde group is an orthogonal protecting group, meaning it can be removed under conditions that do not affect other common protecting groups like Fmoc (removed by piperidine) or Boc and tBu (removed by strong acid).[4] This orthogonality is crucial for the synthesis of complex peptides, such as branched or cyclic peptides, and for site-specific modifications.
The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid, TFA). It is, however, selectively cleaved by dilute solutions of hydrazine.
Below is a logical workflow illustrating the use of a Dde-protected building block in an orthogonal solid-phase peptide synthesis strategy.
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the surveyed literature, a general procedure can be inferred from protocols for Dde protection of other primary amines. The most critical and well-documented protocol is the selective removal of the Dde group.
On-Resin Dde Protection of a Primary Amine (General Protocol)
This protocol describes how a Dde group can be added to a free primary amine on a solid support, a key step in preparing custom Dde-protected building blocks during synthesis.
-
Resin Preparation: Swell the resin containing the free primary amine (e.g., after Fmoc-deprotection of a lysine side chain) in Dimethylformamide (DMF).
-
Protection Reaction: Prepare a solution of 2-acetyldimedone (Dde-OH) in DMF (e.g., 10 equivalents relative to the amine). Add this solution to the resin.[5]
-
Reaction Time: Agitate the mixture at room temperature for 60 minutes.[5]
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (e.g., 3 times) to remove excess reagents.[5] The resin now carries the Dde-protected amine and is ready for the next step in the synthesis.
Selective Deprotection of the Dde Group (Hydrazine Method)
This is the standard protocol for removing the Dde group to unmask the primary amine for subsequent modification.[6][7]
-
Resin Preparation: The peptidyl-resin containing the Dde group is placed in a suitable reaction vessel. If the N-terminus is Fmoc-protected, it should remain intact.
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.[7]
-
Deprotection Reaction: Add the 2% hydrazine/DMF solution to the resin (e.g., 25 mL per gram of resin).
-
Incubation: Stopper the vessel and allow it to stand at room temperature. The reaction is very rapid, often requiring only a few minutes. A typical protocol involves treating the resin for 3 minutes.[7]
-
Repeat Treatment: Filter the resin and repeat the hydrazine treatment two more times to ensure complete deprotection.[7]
-
Washing: Wash the resin thoroughly with DMF to remove the cleaved Dde-hydrazine adduct and any remaining reagent.[7] The newly exposed primary amine is now available for further reaction.
The progress of the deprotection can be monitored by spectrophotometry, as the indazole by-product absorbs strongly at 290 nm.
Analytical Characterization
Characterization of this compound and peptides containing this moiety would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
NMR Spectroscopy: 1H and 13C NMR would be used to confirm the covalent structure, verifying the presence of signals corresponding to the leucinol backbone and the characteristic peaks of the Dde group (e.g., the gem-dimethyl groups and the vinyl proton).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the molecule, matching the theoretical value of its molecular formula.[8][9] During peptide sequencing by tandem MS (MS/MS), the mass of the this compound residue would be accounted for in the fragmentation analysis.[10]
The following diagram outlines a general workflow for the characterization of a synthesized molecule like this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C16H27NO3 | CID 136269311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. “Proteotyping”: Population Proteomics of Human Leukocytes Using Top Down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Mass Spectrometry Data for Nucleolar Proteomics Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Dde-leu-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde-leu-OL, with the IUPAC name N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-leucinol, is a chiral amino alcohol derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and drug discovery. The incorporation of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group on the amino functionality of L-leucinol provides a versatile building block for the synthesis of complex molecules. The Dde group is known for its orthogonality to other common protecting groups used in peptide synthesis, such as Fmoc and Boc, as it can be selectively cleaved under mild conditions using hydrazine. This unique property allows for site-specific modifications of peptides and other biomolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant experimental workflows for this compound.
Chemical Properties of this compound
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | 3-hydroxy-2-[N-[(2S)-1-hydroxy-4-methylpentan-2-yl]-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | [1] |
| Synonyms | Dde-L-Leu-ol, Nα-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-leucinol | [1] |
| Molecular Formula | C₁₆H₂₇NO₃ | [1][2] |
| Molecular Weight | 281.39 g/mol | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 81-88 °C | [3] |
| Boiling Point | Not available | |
| Optical Rotation | [α]D20 = -59 ± 2º (c=1 in MeOH) | [3] |
| CAS Number | 1263045-95-9 | [3] |
Solubility Profile
| Solvent | Estimated Solubility | Reference for Analogue |
| Water | Sparingly soluble | [4] |
| Methanol | High | [5] |
| Ethanol | High | [5] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
| Acetonitrile | Low | [5] |
| Ethyl Acetate | Moderate | [5] |
| Acetone | Moderate | [5] |
Synthesis and Deprotection of this compound
The synthesis of this compound involves the protection of the primary amine of L-leucinol with a Dde group. This is typically achieved by reacting L-leucinol with 2-acetyldimedone. The Dde protecting group can be subsequently removed (deprotection) to liberate the free amine, a crucial step in multi-step synthetic sequences.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on the known reactivity of primary amines with 2-acetyldimedone to form Dde-protected amines.
Materials:
-
L-leucinol
-
2-Acetyldimedone (1.05 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for reaction, work-up, and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve L-leucinol in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add 1.05 equivalents of 2-acetyldimedone to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting L-leucinol), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the Dde protecting group to regenerate L-leucinol.
Materials:
-
This compound
-
2% Hydrazine monohydrate in Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in 2% hydrazine monohydrate in DMF.
-
Stir the reaction mixture at room temperature. The reaction is typically fast and can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent to isolate the L-leucinol.
-
Further purification, if necessary, can be performed by crystallization or chromatography.
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis and deprotection of this compound, as well as a generalized workflow for its potential application in enzyme inhibitor screening.
References
The Dde Protecting Group: A Technical Guide to Its Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in modern synthetic chemistry, particularly in the assembly of complex peptides and other organic molecules. Its utility lies in its unique cleavage conditions, which allow for the selective deprotection of primary amines under mild conditions that are orthogonal to many other commonly used protecting groups. This technical guide provides an in-depth exploration of the mechanism of the Dde protecting group, detailed experimental protocols, and a summary of quantitative data to aid researchers in its effective application.
Core Mechanism of Dde Protection and Deprotection
The Dde group is typically introduced to a primary amine, such as the ε-amino group of lysine, through the reaction with 2-acetyldimedone. The resulting enamine is stable to a wide range of reaction conditions, including the basic conditions used for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the acidic conditions used for the removal of the tert-butoxycarbonyl (Boc) group.[1] This orthogonality is a key advantage in complex multi-step syntheses.
The deprotection of the Dde group is most commonly achieved through a retro-Michael type reaction initiated by a nucleophile, typically hydrazine. The mechanism involves the nucleophilic attack of hydrazine on the enamine system, leading to the collapse of the protecting group and the release of the free amine. An alternative and fully orthogonal deprotection method utilizes hydroxylamine, which is particularly advantageous in syntheses where the Fmoc group is present, as hydrazine can also cleave the Fmoc group.[2][3]
Quantitative Data on Deprotection Conditions
The efficiency of Dde deprotection is influenced by several factors, including the choice of reagent, its concentration, reaction time, and the solvent. While extensive quantitative data comparing different conditions in a single study is limited, the following tables summarize typical conditions and observations extracted from various sources.
Hydrazine-Mediated Dde Deprotection
| Reagent Composition | Reaction Time | Solvent | Typical Efficacy | Reference |
| 2% Hydrazine monohydrate | 3 x 3 minutes | DMF | Effective for standard deprotection.[2] | Aapptec |
| 2% Hydrazine hydrate | 10 minutes | DMF | Used for orthogonal deprotection in peptide synthesis.[4] | Royal Society of Chemistry |
| 4% Hydrazine | 3 x 3 minutes | Not Specified | Near complete removal of the more hindered ivDde group.[5] | Biotage |
Note: Increasing hydrazine concentration can lead to side reactions, such as the cleavage of peptides at glycine residues.[2]
Hydroxylamine-Mediated Dde Deprotection
| Reagent Composition | Reaction Time | Solvent | Typical Efficacy | Reference |
| Hydroxylamine hydrochloride (1 equiv.) & Imidazole (0.75 equiv.) | 30 - 60 minutes | NMP | Selective removal in the presence of Fmoc groups.[2] | Aapptec |
Experimental Protocols
Synthesis of Fmoc-L-Lys(Dde)-OH
Materials:
-
N-α-Fmoc-N-ε-Boc-L-lysine
-
4 M HCl in dioxane
-
Ethanol
-
2-(1-Hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione (Dde-OH)
-
N,N-diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
1 M HCl
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Dichloromethane
Procedure:
-
Dissolve N-α-Fmoc-N-ε-Boc-L-lysine (1.0 eq) in 4 M HCl/dioxane and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethanol, followed by the addition of Dde-OH (1.5 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to reflux for 17 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a methanol/dichloromethane gradient to yield Fmoc-L-Lys(Dde)-OH as a white solid.[6]
Dde Deprotection using Hydrazine
Materials:
-
Dde-protected peptide-resin
-
2% (v/v) Hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Dde-protected peptide-resin in DMF.
-
Treat the resin with a solution of 2% hydrazine monohydrate in DMF.
-
Agitate the mixture at room temperature for 3 minutes.
-
Filter the resin and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF to remove the cleaved protecting group and excess reagents.
Dde Deprotection using Hydroxylamine
Materials:
-
Dde-protected peptide-resin
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
DMF
Procedure:
-
Swell the Dde-protected peptide-resin in NMP.
-
Prepare a solution of hydroxylamine hydrochloride (1.0 eq based on Dde content) and imidazole (0.75 eq based on Dde content) in NMP.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Gently shake the mixture at room temperature for 30 to 60 minutes.
-
Filter the resin and wash thoroughly with DMF.[2]
Mandatory Visualizations
Dde Protection and Deprotection Mechanisms
Caption: Reaction schemes for the protection of a primary amine with Dde and its subsequent deprotection using either hydrazine or hydroxylamine.
Experimental Workflow for Solid-Phase Peptide Synthesis with Dde
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) incorporating a Dde-protected lysine for site-specific side-chain modification.
Dde Migration: A Potential Side Reaction
A known complication associated with the Dde group is its potential to migrate from one amino group to another, particularly from the ε-amino group of a lysine residue to an unprotected α-amino group or the ε-amino group of another lysine.[7] This migration can be facilitated by the basic conditions used for Fmoc deprotection (piperidine) and can occur both intra- and intermolecularly on the solid support.[7]
Mitigation Strategies:
-
Use of a more hindered Dde analogue: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group shows increased stability and reduced tendency for migration.[2]
-
Alternative Fmoc deprotection reagents: Using a milder base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can minimize Dde migration.[7][8]
-
Strategic placement in the peptide sequence: Careful planning of the peptide sequence can sometimes reduce the likelihood of migration.
Conclusion
The Dde protecting group is an invaluable asset in the synthesis of complex organic molecules, offering a high degree of orthogonality and enabling selective modifications. A thorough understanding of its protection and deprotection mechanisms, along with an awareness of potential side reactions like migration, is essential for its successful implementation. By carefully selecting deprotection reagents and optimizing reaction conditions, researchers can effectively leverage the unique properties of the Dde group to achieve their synthetic goals in drug discovery and other areas of chemical science.
References
- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Role of Dde-Protected Amino Acids in Advancing Proteomics Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of proteomics, the ability to synthesize custom peptides with specific modifications is paramount for elucidating protein function, mapping signaling pathways, and developing novel therapeutics. The strategic use of orthogonal protecting groups in solid-phase peptide synthesis (SPPS) is a cornerstone of this capability. Among these, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group stands out as a versatile and powerful tool. This technical guide provides a comprehensive overview of the Dde protecting group and its derivatives, with a particular focus on Dde-leucine-alcohol (Dde-leu-OL) and its broader implications in proteomics. We will delve into the chemical properties of the Dde group, its application in the synthesis of modified peptides, and provide detailed experimental protocols for its use. Quantitative data on deprotection efficiency will be summarized, and key workflows will be visualized to provide a clear and practical understanding of its role in generating sophisticated molecular probes for proteomics research.
Introduction: The Need for Precision in Peptide Synthesis for Proteomics
Proteomics, the large-scale study of proteins, relies heavily on a variety of sophisticated analytical techniques, with mass spectrometry being a central pillar.[1][2] To probe the vast and dynamic proteome, researchers require a bespoke toolkit of molecular probes, including isotopically labeled peptides for quantitative analysis, peptides modified with affinity tags or crosslinkers to study protein-protein interactions, and branched peptides to mimic complex protein epitopes.[3]
The chemical synthesis of these custom peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). A key challenge in SPPS is the need to selectively modify specific amino acid residues within a growing peptide chain without affecting other reactive groups. This is accomplished through the use of "orthogonal" protecting groups, which can be removed under specific conditions that do not affect other protecting groups on the peptide.[4][5][6]
The Dde Protecting Group: A Tool for Orthogonal Peptide Modification
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a protecting group for primary amines, most notably the ε-amino group of lysine.[7] Its utility in SPPS stems from its unique deprotection condition: it is stable to the acidic conditions used to remove t-butyl (tBu) and Boc protecting groups and the basic conditions (piperidine) used to remove the Fmoc group, but it is selectively cleaved by dilute hydrazine.[2] This orthogonality allows for the selective deprotection of a Dde-protected amine on a fully assembled peptide that is still attached to the solid support, enabling site-specific modification.
A more sterically hindered version, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, was developed to address issues of Dde group migration and partial loss during prolonged synthesis.[7] While Dde is easier to remove, ivDde offers greater stability.
The building block mentioned in the topic, This compound , represents a leucine amino acid where the N-terminus is protected by the Dde group and the C-terminal carboxylic acid is reduced to an alcohol. While less common than Dde-protected lysine, such a building block could be used in the synthesis of peptide analogs or peptidomimetics with modified backbones, potentially influencing their therapeutic properties. However, the core utility in proteomics research lies in the Dde group itself, most commonly in the form of Fmoc-Lys(Dde)-OH, which allows for the creation of a wide array of molecular tools.
Applications in Proteomics Research
The ability to perform on-resin, site-specific modifications enabled by the Dde group is instrumental in creating sophisticated peptides for various proteomics applications:
-
Synthesis of Branched Peptides: By incorporating a Dde-protected lysine into a peptide chain, the ε-amino group can be deprotected after the main chain is synthesized, allowing for the growth of a second peptide chain from this point. This is used to create branched peptides that can serve as mimics of protein domains, scaffolds for presenting multiple antigens (Multiple Antigenic Peptides or MAPs), or to enhance the properties of antimicrobial peptides.[8][9][10]
-
Site-Specific Labeling: The Dde group is widely used for the site-specific introduction of labels. After deprotection of the Dde group, a fluorescent dye, a biotin affinity tag, or an isotopic label can be attached to the newly freed amine.[11] These labeled peptides are invaluable as probes for protein localization studies, affinity purification-mass spectrometry (AP-MS), and as internal standards for quantitative proteomics.
-
Preparation of Peptide-Drug Conjugates and Probes: The selective deprotection of a Dde-protected residue allows for the conjugation of small molecules, drugs, or crosslinkers to a specific site on a peptide. This is crucial for developing targeted therapeutics and chemical probes to study protein-protein interactions.
Quantitative Data on Deprotection Efficiency
The efficiency of Dde/ivDde removal is critical for the successful synthesis of modified peptides. Incomplete deprotection will result in a heterogeneous product that is difficult to purify. The deprotection is influenced by factors such as hydrazine concentration, reaction time, and the sequence of the peptide itself.
Below is a summary of a study optimizing the removal of the more robust ivDde group from a model peptide (a fragment of Acyl Carrier Protein, ACP) synthesized on a solid support. The extent of deprotection was estimated by comparing the peak areas of the protected and deprotected peptide in HPLC chromatograms.
| Condition ID | Hydrazine Conc. (% v/v in DMF) | Reaction Time (min) | Volume (mL) | Iterations | Estimated Deprotection Completion |
| 1 | 2% | 3 | 1.5 | 3 | ~50% |
| 2 | 2% | 3 | 2 | 3 | ~50% |
| 3 | 2% | 5 | 1.5 | 3 | Marginal increase over ~50% |
| 4 | 2% | 5 | 2 | 3 | Marginal increase over ~50% |
| 5 | 4% | 3 | 1.5 | 3 | Near complete |
| 6 | 4% | 3 | 2 | 3 | Near complete |
Data summarized from an optimization study by Biotage.[12] The study highlights that for the more stable ivDde group, a higher concentration of hydrazine (4%) was significantly more effective than the standard 2% solution.[12]
In the synthesis of a complex multi-branched peptide using Fmoc-Lys(Dde)-OH, a crude purity of 78% was achieved, demonstrating the viability of the Dde-based strategy for creating complex molecules.[9]
Experimental Protocols
The following are detailed protocols for the deprotection of Dde-protected amines and subsequent on-resin modification.
Protocol 1: Standard Dde/ivDde Removal with Hydrazine
This protocol is suitable for the removal of both Dde and ivDde protecting groups.
Reagents:
-
2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Dde-protected peptide-resin in DMF in a suitable reaction vessel.
-
Drain the DMF.
-
Add the 2% hydrazine/DMF solution to the resin (approx. 25 mL per gram of resin).[7]
-
Agitate the mixture at room temperature for 3-10 minutes.[7]
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment (steps 3-5) two to four more times to ensure complete deprotection.[7] The progress of the deprotection can be monitored by measuring the UV absorbance of the cleavage product at 290 nm.[2]
-
Wash the resin thoroughly with DMF (5-10 times) to remove all traces of hydrazine. The resin is now ready for on-resin modification.
Caution: Hydrazine is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Hydrazine can also remove Fmoc groups, so the N-terminus of the peptide should be protected (e.g., with a Boc group) if it is to remain intact.[7]
Protocol 2: Dde Removal with Hydroxylamine (Fmoc-orthogonal)
This method is used when the N-terminal Fmoc group must be preserved during Dde deprotection.
Reagents:
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
DMF for washing
Procedure:
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1.8 mM) and imidazole (1.35 mM) in a mixture of NMP and dichloromethane (DCM) (e.g., 5:1 v/v).[4]
-
Swell the Dde-protected peptide-resin in the reaction vessel.
-
Drain the solvent.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 1-3 hours.[4][7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-10 times). The resin is now ready for on-resin modification with the N-terminal Fmoc group intact.
Visualizing the Workflow: Signaling Pathways and Logical Relationships
The power of the Dde protecting group lies in its integration into the logical workflow of solid-phase peptide synthesis. The following diagrams, rendered in Graphviz DOT language, illustrate these processes.
Caption: Basic workflow for incorporating a Dde-protected lysine into a peptide chain during SPPS.
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. A Dde resin based strategy for inverse solid-phase synthesis of amino terminated peptides, peptide mimetics and protected peptide intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. technoprocur.cz [technoprocur.cz]
- 10. Microwave Assisted SPPS of Unsymmetrically Branched Peptides [cem.com]
- 11. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
Orthogonal Protecting Groups in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the chemical synthesis of peptides, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[1] Orthogonal protecting groups are a class of temporary blocking groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups on the growing peptide chain without affecting others.[1][2] This technical guide provides an in-depth overview of the core principles of orthogonal protection in solid-phase peptide synthesis (SPPS), details the most common orthogonal strategies, presents quantitative data for protecting group stability and cleavage, and offers detailed experimental protocols for key deprotection steps.
Core Principles of Orthogonal Protection
The concept of orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that are labile to different, non-interfering chemical reagents.[2] This allows for a hierarchical deprotection strategy. For instance, the temporary protecting group on the α-amino group of the incoming amino acid can be removed to allow for peptide bond formation, while the "permanent" protecting groups on the reactive side chains of the amino acids remain intact.[3] These side-chain protecting groups are then typically removed in the final step of the synthesis, along with cleavage of the peptide from the solid support.[4]
The two most widely adopted orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[4]
The Fmoc/tBu Strategy
The 9-fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most common approach in modern SPPS.[3][4] It is considered a truly orthogonal system.[2] The Nα-Fmoc group is base-labile and is typically removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] The side-chain protecting groups are acid-labile, based on the tert-butyl group, and are removed during the final cleavage from the resin using a strong acid, most commonly trifluoroacetic acid (TFA).[4]
The Boc/Bzl Strategy
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy was the original method developed by Merrifield for SPPS.[4][6] This is considered a "quasi-orthogonal" system because both the Nα-Boc and the side-chain benzyl-based protecting groups are removed by acid.[7] However, their removal relies on differential acid lability. The Boc group is removed with a moderately strong acid like TFA, while the more stable benzyl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[4][8]
Quantitative Data on Protecting Groups
The selection of an appropriate protecting group strategy depends on the specific peptide sequence, the presence of sensitive residues, and the desired final product. The following tables summarize the key characteristics and cleavage conditions of common protecting groups used in SPPS.
Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Nα-Deprotection | Base-labile (e.g., 20% piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Pbf) | Acid-labile (e.g., Bzl, Tos) |
| Final Cleavage/Deprotection | Strong acid (e.g., TFA with scavengers) | Very strong acid (e.g., anhydrous HF) |
| Orthogonality | Fully orthogonal | Quasi-orthogonal (based on differential acid lability) |
| Advantages | Milder conditions, easier automation, suitable for acid-sensitive modifications. | Reduced peptide aggregation, suitable for base-sensitive moieties. |
| Disadvantages | Potential for side reactions like aspartimide formation and diketopiperazine formation. | Harsh final cleavage conditions requiring specialized equipment. |
Table 2: Common Orthogonal Protecting Groups and Their Cleavage Conditions
| Protecting Group | Protected Functionality | Cleavage Reagent(s) | Stability |
| Fmoc | α-Amino | 20-50% Piperidine in DMF | Acid, Hydrogenolysis |
| Boc | α-Amino, Side-chain (Lys, His) | TFA, HCl | Base, Hydrogenolysis |
| tBu | Side-chain (Ser, Thr, Tyr, Asp, Glu) | TFA, HF | Base, Hydrogenolysis |
| Trt (Trityl) | Side-chain (Cys, His, Asn, Gln) | TFA, mild acid | Base, Hydrogenolysis |
| Pbf | Side-chain (Arg) | TFA, HF | Base, Hydrogenolysis |
| Bzl (Benzyl) | Side-chain (Ser, Thr, Tyr, Asp, Glu) | HF, HBr/AcOH | Base, TFA |
| Tos (Tosyl) | Side-chain (Arg) | HF, Na/liquid NH₃ | Base, TFA |
| Alloc | α-Amino, Side-chain (Lys) | Pd(PPh₃)₄ / Scavenger | Acid, Base |
Experimental Protocols
The following are detailed methodologies for key deprotection steps in SPPS.
Protocol 1: Manual Fmoc-Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Reaction vessel for manual SPPS
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Wash the peptide-resin (e.g., 300 mg on a 0.1 mmol scale) in the reaction vessel with DMF (3 x 5 mL) to remove any residual reagents from the previous coupling step.[9]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution (5 mL) to the resin.[9]
-
Agitate the resin suspension gently, for example, by bubbling with nitrogen gas, for an initial 3 minutes.[9]
-
Drain the deprotection solution.
-
Add a fresh aliquot of the 20% piperidine in DMF solution (5 mL) and continue the agitation for another 7-10 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
-
The resin is now ready for the next amino acid coupling step.
Protocol 2: Manual Boc-Deprotection and Neutralization
This protocol outlines the removal of the Boc protecting group and the subsequent neutralization of the resulting ammonium salt.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Deprotection solution: 50% (v/v) TFA in DCM. Scavengers like 0.5% dithioethane (DTE) should be added if Cys, Met, or Trp are present.[7][10]
-
Neutralization solution: 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM
-
Reaction vessel for manual SPPS
Procedure:
-
Swell the Boc-protected peptide-resin in DCM.[10]
-
Treat the resin with the 50% TFA in DCM solution (10 mL per gram of resin) for a pre-wash of 1-5 minutes.[10]
-
Drain the solution and add a fresh aliquot of the deprotection solution.
-
Agitate the resin suspension for 20-30 minutes at room temperature.[10]
-
Drain the deprotection solution.
-
Wash the peptide-resin with DCM (3 x 10 mL per gram of resin).[10]
-
To neutralize the N-terminal trifluoroacetate salt, wash the resin with the 10% DIEA in DCM solution (2 x 10 mL per gram of resin), with an agitation time of 2 minutes for each wash.[7]
-
Wash the resin thoroughly with DCM (3 x 10 mL per gram of resin) to remove excess DIEA.[10]
-
The resin is now ready for the next coupling step.
Protocol 3: Final Cleavage and Deprotection in Fmoc/tBu SPPS
This protocol describes the simultaneous cleavage of the peptide from the resin and removal of acid-labile side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), phenol)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5, v/v/v)[11]
-
Cold diethyl ether
-
Centrifuge tubes
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., on a 0.1 mmol scale) into a reaction vessel.
-
Prepare the cleavage cocktail. The choice of scavengers depends on the amino acid composition of the peptide. For instance, TIS is used to scavenge carbocations generated from Trt and Pbf groups.
-
Add the cleavage cocktail to the resin (e.g., 2-5 mL).[9]
-
Agitate the mixture at room temperature for 2-4 hours. The cleavage time may need to be extended for longer peptides or those with particularly stable protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[12]
-
Centrifuge the suspension to pellet the peptide, and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group fragments.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent system (e.g., water/acetonitrile) and lyophilize.
-
The crude peptide can then be purified by reverse-phase HPLC.
Protocol 4: Final Cleavage and Deprotection in Boc/Bzl SPPS using Anhydrous HF
This protocol is for the final cleavage and deprotection step in Boc/Bzl SPPS and requires specialized equipment due to the hazardous nature of anhydrous hydrogen fluoride.
Materials:
-
Dried peptide-resin
-
Anhydrous hydrogen fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)[13]
-
HF cleavage apparatus (Teflon or Kel-F)[8]
-
Cold diethyl ether
-
Stirring bar
Procedure:
-
Place the dried peptide-resin and a Teflon-coated stirring bar into the HF-resistant reaction vessel.[8]
-
Add the scavenger (e.g., 1 mL of p-cresol per gram of resin).[13]
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.[10]
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour.[8]
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum, ensuring proper trapping of the HF gas.[8]
-
Once all HF has been removed, wash the residue of resin and peptide with cold diethyl ether to remove the scavengers and cleaved protecting groups.[10]
-
Extract the peptide from the resin using a suitable solvent, such as dilute acetic acid.
-
Filter the resin and collect the peptide solution.
-
Lyophilize the solution to obtain the crude peptide, which can then be purified by HPLC.
Protocol 5: Alloc Group Deprotection on Solid Support
This protocol details the removal of the allyloxycarbonyl (Alloc) protecting group, which is orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[4][14]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., phenylsilane or morpholine)
-
Anhydrous dichloromethane (DCM) or DMF
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM or DMF in a reaction vessel under an inert atmosphere.
-
Prepare a solution of the palladium catalyst (e.g., 0.25 equivalents relative to the Alloc group) and the scavenger (e.g., 20 equivalents of phenylsilane) in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin suspension.
-
Agitate the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test) for the presence of a free amine.[14]
-
Once the deprotection is complete, drain the reaction mixture.
-
Wash the resin extensively with the reaction solvent, a chelating solution (e.g., 0.5% sodium N,N-diethyldithiocarbamate in DMF) to remove palladium residues, and finally with DCM.
-
The resin with the deprotected amino group is now ready for subsequent reactions.
Visualizing Orthogonal Strategies
Diagrams created using Graphviz (DOT language) help to visualize the logical relationships and workflows in orthogonal peptide synthesis.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of Fmoc/tBu and Boc/Bzl orthogonal strategies.
Caption: A three-dimensional orthogonal protection scheme.
Conclusion
The use of orthogonal protecting groups is a cornerstone of modern chemical peptide synthesis, enabling the efficient and reliable production of complex peptide molecules. The choice between the robust, milder Fmoc/tBu strategy and the classic, aggregation-reducing Boc/Bzl approach depends on the specific synthetic challenge. Furthermore, the availability of a wider range of mutually orthogonal protecting groups, such as Alloc, provides chemists with the flexibility to synthesize highly modified and complex peptides, including cyclic and branched structures, which are of significant interest in drug discovery and development. A thorough understanding of the principles and experimental conditions outlined in this guide is essential for any scientist working in the field of peptide research.
References
- 1. peptide.com [peptide.com]
- 2. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chempep.com [chempep.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. rsc.org [rsc.org]
- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 14. thaiscience.info [thaiscience.info]
An In-depth Technical Guide to the Dde Protecting Group: Stability, Lability, and Applications
For Researchers, Scientists, and Drug Development Professionals
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in the arsenal of synthetic chemists, particularly in the field of peptide synthesis and modification. Its unique properties of stability under certain conditions and selective lability under others make it an invaluable asset for the construction of complex biomolecules. This technical guide provides a comprehensive overview of the Dde protecting group, focusing on its stability, methods for its removal, and the quantitative data that governs its use.
Core Concepts: Orthogonality and Application
The primary utility of the Dde group lies in its orthogonality with other commonly used protecting groups in peptide chemistry, namely the acid-labile Boc (tert-butyloxycarbonyl) group and the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.[1][2] This orthogonality allows for the selective deprotection of a specific functional group without affecting others in the molecule, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties.[2][3] The Dde group is typically used to protect the ε-amino group of lysine or the side chains of other amino acids with primary amine functionalities.[3]
Stability Profile
The Dde group exhibits remarkable stability under a range of conditions commonly employed in solid-phase peptide synthesis (SPPS).
Table 1: Stability of the Dde Protecting Group under Common Synthetic Conditions
| Reagent/Condition | Concentration | Solvent | Temperature | Stability | Citation(s) |
| Piperidine | 20% | DMF | Room Temperature | Generally Stable, but migration can occur | [1][4] |
| Trifluoroacetic acid (TFA) | 95% | Dichloromethane (DCM) | Room Temperature | Stable | [1] |
| Diisopropylethylamine (DIEA) | Various | DMF/DCM | Room Temperature | Stable | [5] |
| HBTU/HOBt | Standard coupling conditions | DMF | Room Temperature | Stable | [6] |
A critical aspect of Dde's stability is its behavior in the presence of piperidine, the reagent used for Fmoc group removal. While generally stable, prolonged exposure or repeated treatments with piperidine can lead to a side reaction known as Dde migration .[7][8] This involves the transfer of the Dde group from one amino group to another within the same or a different peptide chain.[7] This phenomenon is accelerated by the basic conditions of piperidine treatment.[7]
To address the issue of migration, a more sterically hindered analogue, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, was developed. The ivDde group shows significantly enhanced stability towards piperidine, making it a more robust choice for long and complex peptide syntheses.[1][4]
Lability and Deprotection Methods
The selective removal of the Dde group is a key feature that allows for its widespread use. The primary method for Dde cleavage is treatment with a dilute solution of hydrazine.
Table 2: Lability of the Dde Protecting Group and Cleavage Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes | Citation(s) |
| Hydrazine monohydrate | 2% (v/v) | DMF | 3 x 3 minutes | Standard and most common method. | [1] |
| Hydrazine monohydrate | 3% (v/v) | DMF | On-resin deprotection | Used for on-resin manipulations. | [9] |
| Hydrazine | 1 M | Phosphate Buffer (pH 7.5) | t½ ≈ 1 hour | For cleavage of Dde-derived linkers in aqueous media. | [9] |
| Hydroxylamine hydrochloride / Imidazole | 1.8 mM / 1.4 mM | NMP/DCM (1:5) | 3 hours | Offers orthogonality with the Fmoc group. | [10] |
The progress of the deprotection reaction using hydrazine can be conveniently monitored spectrophotometrically by measuring the absorbance of the byproduct, a substituted indazole, at 290 nm.[1][11]
It is important to note that standard hydrazine treatment is not compatible with the Fmoc group, as hydrazine will also induce its cleavage. Therefore, when selective Dde removal is required in the context of Fmoc-based SPPS, the N-terminal amino group should be protected with a Boc group, or an alternative deprotection system such as hydroxylamine/imidazole should be employed.[3][10]
Experimental Protocols
Protection of a Primary Amine with Dde (Solution Phase)
This protocol describes a general procedure for the protection of a primary amine, such as the ε-amino group of a lysine derivative, in solution.
Materials:
-
Amino acid or peptide containing a free primary amine
-
2-acetyldimedone (Dde-OH) (1.5 equivalents)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Diisopropylethylamine (DIEA) (optional, may be required for substrates in salt form)
Procedure:
-
Dissolve the amine-containing substrate in DMF.
-
If the substrate is a salt (e.g., hydrochloride), add 1-2 equivalents of DIEA to neutralize it.
-
Add 1.5 equivalents of 2-acetyldimedone (Dde-OH) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the Dde-protected product by flash column chromatography on silica gel.
Deprotection of a Dde-Protected Amine using Hydrazine (Solid Phase)
This protocol outlines the standard method for removing the Dde group from a peptide synthesized on a solid support.
Materials:
-
Dde-protected peptide-resin
-
Hydrazine monohydrate
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Swell the Dde-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF and add the 2% hydrazine solution to the resin.
-
Agitate the resin suspension at room temperature for 3 minutes.
-
Drain the hydrazine solution.
-
Repeat steps 3-5 two more times.
-
Wash the resin thoroughly with DMF (3-5 times).
-
The resin is now ready for the next synthetic step or for cleavage from the support.
Spectrophotometric Monitoring of Dde Deprotection
This protocol allows for the real-time monitoring of Dde cleavage by observing the formation of the indazole byproduct.
Materials:
-
Dde-protected substrate
-
Deprotection reagent (e.g., 2% hydrazine in DMF)
-
UV-Vis spectrophotometer
-
Quartz cuvette
Procedure:
-
Prepare a solution of the Dde-protected substrate of a known concentration in the deprotection solvent.
-
Initiate the deprotection reaction by adding the deprotection reagent at time zero.
-
Immediately transfer a portion of the reaction mixture to a quartz cuvette.
-
Record the absorbance at 290 nm at regular time intervals.
-
Plot the absorbance at 290 nm versus time to obtain the kinetic profile of the deprotection reaction.
Signaling Pathways and Experimental Workflows
Dde Protection and Deprotection Cycle
Caption: The chemical cycle of Dde protection and deprotection.
Experimental Workflow for Assessing Dde Stability
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
The Core of Peptide Creation: A Technical Guide to Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemical research and pharmaceutical development, enabling the routine creation of custom peptides.[1][2] Pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support, or resin.[1] This approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing, a significant advantage over traditional solution-phase synthesis.[3][4][5]
This technical guide delves into the fundamental principles of SPPS, providing a detailed overview of the core chemical strategies, experimental procedures, and critical components involved in this powerful technique.
The Fundamental Principle: A Stepwise Assembly on a Solid Support
The essence of SPPS lies in the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support.[1][4][6] The synthesis proceeds from the C-terminus to the N-terminus of the peptide.[6][7][8] The general process involves a series of repeated cycles, with each cycle adding one amino acid to the chain.[1][7][8] A typical cycle consists of four key steps: deprotection, washing, coupling, and another washing step.[8]
To prevent unwanted side reactions, the α-amino group of the incoming amino acid and any reactive side chains are protected with temporary and permanent protecting groups, respectively.[1][6][7] The choice of these protecting groups defines the two primary strategies in SPPS: Boc/Bzl and Fmoc/tBu.[9]
Core Chemistries: Boc and Fmoc Strategies
The selection of a protecting group strategy is a critical first step in planning a peptide synthesis, as it dictates the conditions for deprotection and cleavage.[2][10] The two most prevalent strategies are Boc/Bzl and Fmoc/tBu, which are distinguished by their use of different Nα-amino protecting groups.[9]
Boc/Bzl Strategy
The Boc/Bzl method utilizes tert-butoxycarbonyl (Boc) as the temporary Nα-protecting group and benzyl-based groups for semi-permanent side-chain protection.[9][10][11] The Boc group is acid-labile and is typically removed with a moderately strong acid like trifluoroacetic acid (TFA).[11][12] The side-chain protecting groups are more robust and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[9]
Fmoc/tBu Strategy
The Fmoc/tBu strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[9] The Fmoc group is removed by treatment with a secondary amine, most commonly piperidine.[7][9] This orthogonal protection scheme allows for milder final cleavage conditions, typically using TFA, which simultaneously removes the side-chain protecting groups and cleaves the peptide from the resin.[9]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Trifluoroacetic acid (TFA) (e.g., 50% in DCM)[12] | Piperidine (e.g., 20% in DMF)[3][9] |
| Side-Chain Protection | Benzyl-based groups | tert-butyl (tBu) based groups |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[9][10] | Trifluoroacetic acid (TFA)[9] |
| Orthogonality | Not fully orthogonal (both groups are acid-labile)[7] | Fully orthogonal (base-labile vs. acid-labile)[10] |
The Solid Support: Resins and Linkers
The choice of resin and linker is crucial for a successful synthesis, as they determine the C-terminal functionality of the final peptide and the conditions required for its cleavage.[13][14] The resin is typically composed of polystyrene beads cross-linked with divinylbenzene, providing an insoluble yet chemically inert support.[1][15] The linker is a bifunctional molecule that connects the growing peptide chain to this solid support.[2][13]
Common Resins and Their Applications
| Resin Type | C-Terminal Functionality | Common Linker Type | Cleavage Conditions | Primary Use |
| Wang Resin | Carboxylic Acid[16][17] | p-alkoxybenzyl alcohol[18] | Strong acid (e.g., TFA)[17][18] | Fmoc synthesis of peptide acids[16] |
| 2-Chlorotrityl Resin | Carboxylic Acid[16][17] | Trityl | Very mild acid (e.g., 1-3% TFA, acetic acid)[17][18] | Fmoc synthesis of protected peptide fragments; minimizes racemization[13][17] |
| Rink Amide Resin | Amide[16][17] | Fmoc-compatible amide linker | Strong acid (e.g., TFA)[17] | Fmoc synthesis of peptide amides[16] |
| Merrifield Resin | Carboxylic Acid | Chloromethyl | Strong acid (e.g., HF)[12] | Boc synthesis of peptide acids |
| MBHA Resin | Amide | Benzhydrylamine | Strong acid (e.g., HF) | Boc synthesis of peptide amides[13] |
The SPPS Cycle: A Detailed Workflow
The synthesis of a peptide on a solid support follows a cyclical process, with each cycle resulting in the addition of a single amino acid.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following are generalized protocols for the key steps in Fmoc-based solid-phase peptide synthesis. Note that specific times, equivalents, and solvents may need to be optimized based on the specific peptide sequence and scale.
Protocol 1: Resin Swelling
-
Weigh the desired amount of resin (e.g., 300 mg for a 0.1 mmol synthesis) and place it into a reaction vessel.[16]
-
Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[16]
-
After swelling, drain the solvent.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[3][16]
-
Agitate the mixture at room temperature for a specified time. A common procedure is one treatment of 5-10 minutes or two treatments of 5 and 10 minutes.[19]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (e.g., 3-5 times) to remove all traces of piperidine and the dibenzofulvene byproduct.[7][16]
Protocol 3: Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) and a coupling agent in DMF.
-
Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (HOBt), or uronium/phosphonium salts like HBTU, HATU, or PyBOP.[1][5][9]
-
If using a uronium/phosphonium salt, add a base such as N,N-diisopropylethylamine (DIEA) to the activation mixture.
-
Allow the amino acid to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours, or until a completion test (e.g., Kaiser test) is negative.[3][16]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[16]
Protocol 4: Cleavage and Final Deprotection
-
After the final amino acid has been coupled and deprotected, wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail. For most peptides synthesized using the Fmoc/tBu strategy, a mixture of TFA/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v) is sufficient.[20] TIS and water act as scavengers to trap reactive cationic species generated during deprotection.[9][20]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Purify the peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][9]
Key Chemical Reactions in SPPS
The core of SPPS is built upon a few fundamental chemical transformations. The following diagram illustrates the cyclical chemical changes occurring at the N-terminus of the growing peptide chain during the Fmoc SPPS cycle.
Caption: The chemical cycle of Nα-deprotection and coupling in Fmoc SPPS.
Conclusion
Solid-Phase Peptide Synthesis is a powerful and versatile technique that has become indispensable in both academic research and the pharmaceutical industry.[3][21] Its core principles—anchoring the peptide to a solid support and employing a cycle of deprotection and coupling reactions—allow for the efficient and automated synthesis of complex peptides.[3] A thorough understanding of the underlying chemistries, including the choice of protecting group strategies, resins, linkers, and coupling reagents, is paramount for the successful synthesis of high-purity peptides for a wide range of applications, from basic biological studies to the development of novel therapeutics.
References
- 1. What is Solid-phase Peptide Synthesis? [powdersystems.com]
- 2. bachem.com [bachem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. solid phase peptide synthesis [biosyn.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. peptide.com [peptide.com]
- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 12. chempep.com [chempep.com]
- 13. biosynth.com [biosynth.com]
- 14. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uci.edu [chem.uci.edu]
- 17. biotage.com [biotage.com]
- 18. peptide.com [peptide.com]
- 19. chempep.com [chempep.com]
- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 21. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
A Comprehensive Guide to Protecting Group Strategy in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic use of protecting groups is a cornerstone of success, particularly in the construction of complex molecules and the development of new pharmaceuticals. This technical guide provides an in-depth exploration of the core principles of protecting group strategy, offering a practical resource for researchers, scientists, and professionals in drug development. By temporarily masking the reactivity of specific functional groups, chemists can orchestrate multi-step syntheses with precision, avoiding unwanted side reactions and achieving desired chemical transformations.
Core Principles of Protecting Group Strategy
The selection and application of protecting groups are governed by a set of fundamental principles aimed at maximizing synthetic efficiency. A protecting group must be easily and selectively introduced onto a functional group in high yield. It must be stable to a wide range of reaction conditions planned for subsequent steps and be selectively removed in high yield under conditions that do not affect other functional groups or protecting groups within the molecule.
The concept of orthogonality is paramount in multi-step synthesis. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one group while others remain intact. This strategy is crucial for the synthesis of complex molecules with multiple reactive sites that require sequential modification.
Protecting Groups for Common Functional Groups
The choice of a protecting group is dictated by the nature of the functional group to be protected and the reaction conditions to which the molecule will be exposed. Below is a summary of commonly used protecting groups for alcohols, amines, carbonyls, and carboxylic acids.
Table 1: Stability of Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | Labile | Stable | Stable | Stable | F⁻ (e.g., TBAF), mild acid |
| Benzyl ether | Bn | Stable | Stable | Labile | Labile | H₂/Pd, Na/NH₃ |
| Methoxymethyl ether | MOM | Labile | Stable | Stable | Stable | Mild H⁺ |
| p-Methoxybenzyl ether | PMB | Labile | Stable | Labile | Stable | Oxidative (DDQ, CAN), strong H⁺ |
| Tetrahydropyranyl ether | THP | Labile | Stable | Stable | Stable | Mild H⁺ |
Table 2: Stability of Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Labile | Stable | Stable | Stable | Strong H⁺ (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Stable | Labile | Stable | Stable | Base (e.g., piperidine) |
| Benzyloxycarbonyl | Cbz (Z) | Stable | Stable | Stable | Labile | H₂/Pd, HBr/AcOH |
| Benzyl | Bn | Stable | Stable | Labile | Labile | H₂/Pd |
Table 3: Stability of Common Protecting Groups for Carbonyls (Aldehydes & Ketones)
| Protecting Group | Formation Reagents | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |
| Acetal/Ketal | Diol, H⁺ | Labile | Stable | Stable | Stable | H⁺ |
| Dithiane | 1,3-Propanedithiol, Lewis Acid | Stable | Stable | Labile | Stable | Hg²⁺ salts, oxidative |
Table 4: Stability of Common Protecting Groups for Carboxylic Acids
| Protecting Group | Formation Reagents | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidative Conditions | Stable to Reductive Conditions | Cleavage Conditions |
| Methyl ester | MeOH, H⁺ | Stable | Labile | Stable | Stable | Base (saponification), strong H⁺ |
| Benzyl ester | Benzyl alcohol, H⁺ or base | Stable | Stable | Stable | Labile | H₂/Pd |
| tert-Butyl ester | Isobutylene, H⁺ | Labile | Stable | Stable | Stable | Strong H⁺ (e.g., TFA) |
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful implementation of protecting group strategies. The following protocols provide step-by-step guidance for the introduction and removal of some of the most frequently utilized protecting groups.
Protocol 1: tert-Butyldimethylsilyl (TBDMS) Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add imidazole to the solution and stir until it is completely dissolved.
-
Add TBDMSCl portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Removal of the TBDMS Protecting Group
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF in a round-bottom flask.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The deprotection is usually rapid.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: tert-Butoxycarbonyl (Boc) Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)
-
Triethylamine (TEA, 1.2 equiv) or Sodium hydroxide (for amino acids)
-
Dichloromethane (DCM) or a suitable solvent mixture (e.g., dioxane/water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary amine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Add Boc₂O to the stirred solution at room temperature. For amino acids, a Schotten-Baumann condition with NaOH in a water/dioxane mixture is often used.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step, but can be purified by crystallization or flash column chromatography if necessary.
Protocol 4: Removal of the Boc Protecting Group
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Add an excess of TFA (typically 20-50% v/v in DCM) to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The deprotection is usually rapid.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 5: 9-Fluorenylmethoxycarbonyl (Fmoc) Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 equiv) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv)
-
Sodium bicarbonate or triethylamine
-
Dioxane/water or Dichloromethane (DCM)
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
For Fmoc-Cl: Dissolve the amine in a mixture of dioxane and aqueous sodium bicarbonate solution. Cool the solution to 0 °C and add Fmoc-Cl dropwise.
-
For Fmoc-OSu: Dissolve the amine in DCM and add triethylamine. Add a solution of Fmoc-OSu in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
If using an aqueous system, acidify the mixture with 1 M HCl and extract with an organic solvent like ethyl acetate. If using an organic solvent, wash the reaction mixture with 1 M HCl.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by crystallization or flash column chromatography.
Protocol 6: Removal of the Fmoc Protecting Group
Materials:
-
Fmoc-protected amine (1.0 equiv)
-
Piperidine (20% v/v solution in DMF)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add the 20% piperidine in DMF solution and stir at room temperature.
-
Monitor the reaction by TLC; deprotection is usually complete within 30 minutes.
-
Concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Triturate the residue with diethyl ether to precipitate the deprotected amine.
-
Collect the product by filtration and wash with diethyl ether.
Protocol 7: Methoxymethyl (MOM) Ether Protection of an Alcohol
Materials:
-
Alcohol (1.0 equiv)
-
Methoxymethyl chloride (MOMCl, 1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DIPEA to the solution.
-
Cool the mixture to 0 °C and add MOMCl dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 8: Removal of the MOM Protecting Group
Materials:
-
MOM-protected alcohol (1.0 equiv)
-
Hydrochloric acid (catalytic amount)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the MOM-protected alcohol in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
An In-depth Technical Guide to Dde-L-Leu-ol
This technical guide provides a summary of the known properties of Dde-L-Leu-ol, a biochemical compound relevant to researchers and professionals in the fields of proteomics and drug development. Due to the limited availability of public-facing experimental data, this document focuses on the fundamental molecular characteristics and the logical framework of its potential applications.
Core Molecular Data
The fundamental quantitative data for Dde-L-Leu-ol is summarized below. This information is crucial for any experimental design, including solution preparation and stoichiometric calculations.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₇NO₃ | [1] |
| Molecular Weight | 281.39 g/mol | [1] |
Conceptual Framework for Application
Dde-L-Leu-ol is a derivative of the essential amino acid L-leucine. The "Dde" group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is a protecting group for amines. This suggests that Dde-L-Leu-ol's primary utility lies in synthetic chemistry, particularly in peptide synthesis or other applications where controlled modification of leucine is required.
The diagram below illustrates the logical workflow for the application of a protected amino acid derivative like Dde-L-Leu-ol in a research context, such as chemical biology or proteomics.
Experimental Protocols
Signaling Pathways
There is currently no available research that implicates Dde-L-Leu-ol directly in any biological signaling pathways. Its primary role is understood to be a synthetic building block rather than a biologically active molecule in its protected form. The parent molecule, L-leucine, is known to be involved in various metabolic pathways, most notably as an activator of the mTOR signaling pathway, which is crucial for protein synthesis and cell growth. However, the modified nature of Dde-L-Leu-ol would prevent it from interacting with these pathways in the same manner as free L-leucine.
References
The Dde Protecting Group: A Technical Guide to its Discovery, Development, and Application in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group is a crucial amine-protecting group in modern organic chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique lability towards mild hydrazine treatment, while remaining stable to the acidic and basic conditions used for Boc and Fmoc deprotection respectively, provides a valuable dimension of orthogonality. This technical guide provides an in-depth overview of the discovery and development of the Dde group, detailing its mechanism, applications, and the evolution of its use. It includes structured quantitative data, detailed experimental protocols for its introduction and removal, and graphical workflows to illustrate its strategic implementation in complex synthetic routes.
Introduction: The Need for Orthogonal Protection
In the multistep synthesis of complex molecules like peptides, peptidomimetics, and oligonucleotides, the strategic use of protecting groups is paramount.[1] Orthogonal protecting groups, which can be removed under distinct chemical conditions without affecting others, are essential for achieving chemoselectivity.[1] The development of the Dde group was a significant advancement in this field, offering a new layer of selective deprotection compatible with established Fmoc- and Boc-based strategies.
The Dde group is primarily used to protect primary amines, such as the ε-amino group of lysine. Its stability to trifluoroacetic acid (TFA) and piperidine, the reagents used for Boc and Fmoc removal respectively, allows for the selective deprotection of a Dde-protected amine on a fully protected peptide chain. This enables site-specific modifications such as branching, cyclization, or the attachment of labels and reporter groups.
Properties and Mechanism
The Dde protecting group is introduced by reacting a primary amine with 2-acetyldimedone (Dde-OH). The resulting vinylogous amide is stable to a wide range of synthetic conditions.
Cleavage Mechanism: The removal of the Dde group is typically achieved by treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF). The mechanism involves the nucleophilic attack of hydrazine on the Dde carbonyl group, leading to the formation of a stable pyrazole byproduct and the release of the free amine. This reaction is generally rapid and clean.
Quantitative Data Summary
While direct side-by-side comparative studies on the kinetics and yields of Dde versus its analogue ivDde are not extensively documented in the reviewed literature, the following tables summarize available quantitative data on the synthesis and deprotection of Dde- and ivDde-protected compounds. The data for ivDde is included as it was developed to overcome stability issues with Dde and provides a valuable reference for reaction optimization.
Table 1: Synthesis of Dde-Protected Building Block
| Compound | Starting Materials | Reagents | Reaction Time | Yield | Reference |
|---|
| Fmoc-L-Lys(Dde)-OH | Fmoc-L-Lys(Boc)-OH, Dde-OH | 1. 4 M HCl/dioxane2. DIPEA, Ethanol | 2 h (Boc deprotection)17 h (Dde protection) | 41% |[1] |
Table 2: Deprotection Conditions and Times
| Protecting Group | Reagent | Concentration | Treatment | Total Time | Orthogonality Notes | Reference |
|---|---|---|---|---|---|---|
| Dde/ivDde | Hydrazine monohydrate in DMF | 2% (v/v) | 3 minutes, repeated 3 times | ~9 minutes | Not orthogonal to Fmoc | [2][3] |
| Dde | Hydroxylamine HCl / Imidazole in NMP | 1 eq. / 0.75 eq. | 30 - 60 minutes | 30-60 min | Orthogonal to Fmoc |[3] |
Table 3: Case Study - Optimization of ivDde Deprotection with Hydrazine This study on a model peptide (ACP-K(ivDde)) demonstrates the impact of reagent concentration and treatment repetitions on deprotection efficiency. While specific to the more stable ivDde, the principles are applicable to Dde optimization.
| Hydrazine Conc. (% v/v in DMF) | Treatment Time (min) | Repetitions | Deprotection Efficiency | Reference |
| 2% | 3 | 3 | ~50% | [4] |
| 2% | 5 | 3 | Marginal increase over 3 min | [4] |
| 2% | 3 | 4 | Nominal increase over 3 reps | [4] |
| 4% | 3 | 3 | Near-complete removal | [4] |
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving the Dde protecting group.
Synthesis of Fmoc-L-Lys(Dde)-OH[1]
Objective: To prepare the commonly used Fmoc-protected lysine building block with a Dde-protected side chain.
Materials:
-
Fmoc-L-Lys(Boc)-OH (1 eq.)
-
4 M HCl in dioxane
-
Ethanol (EtOH)
-
2-Acetyldimedone (Dde-OH) (1.5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3 eq.)
-
Ethyl acetate (AcOEt)
-
1 M HCl (aqueous)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for elution
Procedure:
-
Boc Deprotection: Dissolve Fmoc-L-Lys(Boc)-OH (1 eq.) in 4 M HCl/dioxane and stir at room temperature for 2 hours.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dde Protection: Dissolve the resulting residue in ethanol. Add 2-acetyldimedone (1.5 eq.) and DIPEA (3 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 17 hours.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 1 M HCl and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of 0.5% to 3% methanol in dichloromethane to yield Fmoc-L-Lys(Dde)-OH as a white solid.
On-Resin Deprotection of Dde using Hydrazine[4]
Objective: To selectively remove the Dde group from a peptide synthesized on a solid support. Note: This method also removes the Fmoc group. The N-terminus should be protected with a Boc group if its protection is desired.[3]
Materials:
-
Dde-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
Procedure:
-
Reagent Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Caution: Higher concentrations of hydrazine can lead to side reactions.[3]
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection Treatment: Drain the DMF and add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).
-
Reaction: Allow the mixture to stand at room temperature for 3 minutes.
-
Wash and Repeat: Filter the resin and repeat the hydrazine treatment two more times.
-
Final Wash: Wash the resin thoroughly with DMF (at least 3 times) to remove residual reagents and the pyrazole byproduct. The resin is now ready for the next synthetic step.
Orthogonal On-Resin Deprotection of Dde using Hydroxylamine[4]
Objective: To selectively remove the Dde group in the presence of an Fmoc-protected N-terminus.
Materials:
-
Dde-protected, Fmoc-containing peptide-resin
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation: Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).
-
Resin Swelling: Swell the peptide-resin in NMP.
-
Deprotection Treatment: Drain the NMP and add the hydroxylamine/imidazole solution to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 30 to 60 minutes.
-
Final Wash: Filter the resin and wash thoroughly with DMF (3 times). The resin is now ready for subsequent modification at the newly deprotected amine.
Key Considerations and Developments
Dde Migration: A Noteworthy Side Reaction
A significant issue discovered with the Dde group is its potential to migrate from one amine to another under certain conditions.[5] This intramolecular or intermolecular transfer can occur from the ε-NH₂ of a lysine residue to another unprotected lysine side chain during the piperidine treatment used for Fmoc removal.[5]
Mitigation Strategy: The migration can be minimized or prevented by using a less nucleophilic base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), typically in a short treatment cycle (e.g., 2% DBU in DMF, 3 times for 3 minutes each).[5]
The Advent of ivDde
To address the stability and migration issues of the Dde group, the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group was developed.[3]
Comparison:
-
Stability: ivDde is more robust and less prone to premature cleavage or migration during prolonged syntheses compared to Dde.
-
Cleavage: Dde is generally easier and faster to remove than ivDde. The removal of ivDde can be sluggish, sometimes requiring higher concentrations of hydrazine (up to 10%) or repeated treatments, especially if it is located in a sterically hindered region of the peptide.[4]
The choice between Dde and ivDde depends on the specific requirements of the synthesis. For shorter, less complex peptides, the easier removal of Dde may be advantageous. For longer, more demanding syntheses, the higher stability of ivDde is often preferred.
Visualized Workflows (Graphviz)
The following diagrams illustrate the logical workflows for incorporating and utilizing the Dde protecting group in solid-phase peptide synthesis.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dde-leu-OL: A Detailed Experimental Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the synthesis of N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-leucinol (Dde-leu-OL). This protocol outlines a two-step process involving the protection of L-leucine with a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, followed by the reduction of the carboxylic acid to the corresponding alcohol.
The Dde protecting group is valuable in peptide synthesis and other organic chemistry applications due to its stability under various conditions and its selective removal with hydrazine.[1][2] This protocol offers a clear, step-by-step methodology for the preparation of this compound, a chiral building block with potential applications in medicinal chemistry and organic synthesis.[3]
Experimental Overview
The synthesis of this compound is achieved through a two-stage process:
-
Dde Protection of L-leucine: The primary amine of L-leucine is protected using 2-acetyldimedone (the precursor to the Dde group) in a solution-phase reaction.
-
Reduction to L-leucinol: The carboxylic acid functionality of the Dde-protected L-leucine is then reduced to a primary alcohol using a suitable reducing agent.
This application note provides detailed protocols for both stages, along with a summary of expected yields and characterization data.
Quantitative Data Summary
The following table summarizes the typical quantitative data expected from the synthesis of this compound, based on established procedures for similar reactions. Actual yields may vary depending on experimental conditions and scale.
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| 1 | L-leucine | Dde-L-leucine | 85-95 | >95 |
| 2 | Dde-L-leucine | This compound | 80-90 | >98 |
Experimental Protocols
Part 1: Synthesis of N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-leucine (Dde-L-leucine)
This protocol is adapted from established methods for the Dde protection of primary amines.
Materials:
-
L-leucine
-
2-Acetyldimedone (Dde-OH)
-
Ethanol (absolute)
-
Triethylamine (TEA)
-
Ethyl acetate
-
5% Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend L-leucine (1 equivalent) and 2-acetyldimedone (1.1 equivalents) in absolute ethanol.
-
Add triethylamine (1.5 equivalents) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 5% HCl solution (3 times), followed by brine (1 time).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Dde-L-leucine.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Part 2: Synthesis of N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-leucinol (this compound)
This protocol utilizes a sodium borohydride reduction of the N-protected amino acid.[1]
Materials:
-
Dde-L-leucine (from Part 1)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Dde-L-leucine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) to the stirred solution in small portions.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl solution until the effervescence ceases.
-
Remove the THF under reduced pressure.
-
Partition the remaining aqueous residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (2-3 times).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Use of Dde-Leu-OL in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. A significant area of interest within this field is the synthesis of C-terminally modified peptides, such as peptide alcohols, which often exhibit unique biological activities and improved pharmacokinetic profiles. Leucinol (Leu-OL), a reduced form of the amino acid leucine, is a common C-terminal modification.
The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group offers an orthogonal protection strategy, crucial for the synthesis of complex peptides, including those with side-chain modifications or cyclizations. Dde is stable to the acidic conditions used for final cleavage from many resins and the basic conditions used for Fmoc removal, but it can be selectively cleaved with hydrazine-based reagents.[1][2]
This document provides detailed application notes and protocols for the incorporation of Dde-protected leucinol (Dde-Leu-OL) into peptides during solid-phase synthesis.
Principle of this compound in SPPS
The primary challenge in synthesizing peptide alcohols via standard SPPS is the absence of a C-terminal carboxylic acid, which is necessary for anchoring the first amino acid to the resin.[1] To overcome this, a common strategy involves attaching the amino alcohol to the resin through its amino group. The subsequent peptide chain elongation then proceeds from the hydroxyl group of the amino alcohol.
One effective method utilizes a 2-chlorotrityl chloride (2-CTC) resin. The Dde-protected leucinol is first attached to the resin via its primary amine. The subsequent Fmoc-protected amino acid is then coupled to the hydroxyl group of the resin-bound leucinol, forming an ester bond. The rest of the peptide chain is then elongated using standard Fmoc-SPPS chemistry. Upon completion of the synthesis, the peptide is cleaved from the resin under mild acidic conditions, which keeps the acid-labile side-chain protecting groups intact if desired. This cleavage often results in an O-acyl isopeptide, which can then undergo an O-to-N acyl transfer to form the final peptide alcohol.[3][4]
The Dde group on the leucinol moiety remains intact throughout the synthesis and can be selectively removed on-resin to allow for further modification at this position if required.
Applications
The incorporation of this compound at the C-terminus of a peptide allows for:
-
Synthesis of Peptide Alcohols: These molecules can have enhanced biological activity and metabolic stability compared to their carboxylic acid counterparts.
-
Post-Synthesis Modification: The orthogonal nature of the Dde group allows for its selective removal and subsequent functionalization of the leucinol amine with moieties such as fluorophores, biotin, or polyethylene glycol (PEG).[5][6]
-
Synthesis of Branched or Cyclic Peptides: The exposed amine after Dde removal can serve as an attachment point for another peptide chain or for cyclization with the N-terminus or a side chain.
Experimental Protocols
Materials and Reagents
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Bases (e.g., DIPEA, NMM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Piperidine
-
Cleavage cocktail (e.g., TFA/TIPS/H₂O)
-
Dde deprotection solution: 2% hydrazine monohydrate in DMF[2] or 10% hydroxylamine hydrochloride and 10% imidazole in NMP/DCM (1:1 v/v) for a milder alternative.[2]
Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (2.0 eq relative to resin loading) and DIPEA (4.0 eq) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin and shake the mixture at room temperature for 2-4 hours.
-
To cap any remaining unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) (10 mL) and shake for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 2: Standard Fmoc-SPPS Elongation
This protocol describes a single coupling cycle. Repeat for each amino acid in the sequence.
-
Fmoc Deprotection:
-
Swell the this compound-resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add another portion of 20% piperidine in DMF (10 mL) and shake for 15 minutes.
-
Drain and wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF (5 mL).
-
Add DIPEA (6.0 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Protocol 3: On-Resin Dde Group Removal
-
Swell the peptide-resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add a solution of 2% hydrazine monohydrate in DMF (10 mL).
-
Shake the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Repeat steps 3-5 two more times.[2]
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
The resin is now ready for further functionalization at the deprotected leucinol amine.
Protocol 4: Cleavage of the Peptide Alcohol from the Resin
-
Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water. The choice of scavengers depends on the peptide sequence.[2]
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold solution of diethyl ether.
-
Precipitate the crude peptide by adding more cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide alcohol under vacuum.
-
If an O-to-N acyl migration is required, the crude depsipeptide can be dissolved in a suitable buffer at a slightly basic pH (e.g., pH 7.5-8.0) and stirred until the conversion to the peptide amide is complete, as monitored by HPLC.
Quantitative Data
The following tables provide representative data for yields and purity that can be expected during the synthesis of a model peptide alcohol using this compound. Actual results may vary depending on the peptide sequence and synthesis conditions.
Table 1: Representative Resin Loading and Cleavage Yields
| Step | Parameter | Typical Value |
| Resin Loading | Loading of this compound on 2-CTC resin | 0.4 - 0.8 mmol/g |
| Cleavage | Crude Peptide Yield | 70 - 90% |
| Purity | Crude Peptide Purity (by HPLC) | 50 - 80% |
Table 2: Dde Deprotection Efficiency
| Deprotection Reagent | Reaction Time | Efficiency |
| 2% Hydrazine in DMF | 3 x 3 min | > 99% |
| 10% Hydroxylamine HCl, 10% Imidazole in NMP/DCM | 2 x 30 min | > 95% |
Visualizations
The following diagrams illustrate the key workflows in the solid-phase synthesis of peptide alcohols using this compound.
Caption: Overall workflow for the solid-phase synthesis of a peptide alcohol using this compound.
Caption: Attachment of this compound to 2-CTC resin and subsequent cleavage.
Caption: Orthogonal deprotection of the Dde group on the resin-bound peptide.
References
- 1. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. bachem.com [bachem.com]
Applications of Dde-Protected Amino Acids in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group for amino acids has become a cornerstone in modern peptide synthesis and its applications in proteomics. Its unique property of being stable to the basic conditions used for Fmoc removal and acidic conditions for Boc removal, yet selectively cleavable under mild conditions with hydrazine or hydroxylamine, provides an orthogonal handle for site-specific modifications of peptides. This allows for the creation of complex and functionalized peptides that are invaluable tools in proteomics research and drug development.
This document provides detailed application notes and protocols for the use of Dde-protected amino acids in key proteomics-related applications.
Synthesis of Site-Specifically Labeled Peptides for Quantitative Proteomics and Imaging
The ability to introduce labels at specific sites within a peptide is crucial for a variety of proteomics applications, including fluorescence resonance energy transfer (FRET) assays, cellular imaging, and as standards for quantitative mass spectrometry. The Dde group, commonly used on the side chain of lysine (Fmoc-Lys(Dde)-OH), allows for the selective deprotection of this specific amino group, leaving all other functional groups and the peptide backbone intact. This exposed amine can then be conjugated to a variety of molecules, such as fluorescent dyes, biotin, or isotope-coded tags.
Key Applications:
-
Fluorescently Labeled Peptides: Synthesis of peptides with a single fluorescent probe for use in fluorescence polarization assays, confocal microscopy, and flow cytometry to study protein-peptide interactions, cellular uptake, and localization.
-
Biotinylated Peptides: Creation of high-affinity probes for pull-down assays to identify binding partners from complex biological samples.
-
Isotopically Labeled Peptides: While less common for this specific purpose, site-specific labeling can be used to introduce mass tags for targeted quantitative proteomics.
Quantitative Data Summary:
| Parameter | Condition 1: 2% Hydrazine in DMF | Condition 2: 10% Hydrazine in DMF | Condition 3: Hydroxylamine/Imidazole in NMP | Reference |
| Deprotection Time | 3 x 3 min | Not specified | 30-60 min | |
| Deprotection Efficiency | Generally high, but can be sequence-dependent | Used for difficult sequences | High, offers better orthogonality with Fmoc | |
| Side Reactions | Can also remove Fmoc group | Increased risk of side reactions | Minimizes Fmoc group removal | |
| Purity of Labeled Peptide | >95% (sequence dependent) | Not specified | >98% reported in a specific synthesis |
Experimental Workflow for Synthesis of a Site-Specifically FITC-Labeled Peptide
Caption: Workflow for synthesizing a site-specifically labeled peptide.
Detailed Protocol: Synthesis and Labeling of a Peptide using Fmoc-Lys(Dde)-OH
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Lys(Dde)-OH
-
Boc-protected N-terminal amino acid or Boc anhydride
-
Coupling reagents (e.g., HBTU, DIPEA)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine
-
Hydrazine monohydrate
-
FITC (Fluorescein isothiocyanate)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Water
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Swell the Rink Amide resin in DMF.
-
Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide chain.
-
At the desired position for labeling, incorporate Fmoc-Lys(Dde)-OH using standard coupling protocols.
-
For the final amino acid, use a Boc-protected amino acid or, after coupling the final Fmoc-amino acid and removing the Fmoc group, react the N-terminus with Boc anhydride to protect it from reacting with hydrazine.
-
-
Selective Dde Deprotection:
-
Wash the resin thoroughly with DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution for 3 minutes.
-
Drain the solution and repeat the hydrazine treatment two more times.
-
Wash the resin extensively with DMF to remove all traces of hydrazine.
-
-
On-Resin Fluorescent Labeling:
-
Dissolve FITC (1.5 equivalents relative to resin loading) and DIPEA (3 equivalents) in DMF.
-
Add the FITC solution to the resin and shake at room temperature in the dark for 4-6 hours.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small sample of beads).
-
Once the reaction is complete, wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using a preparative RP-HPLC system.
-
Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the labeled peptide.
-
Lyophilize the pure fractions to obtain the final product.
-
Synthesis of Branched Peptides for Biomimicry and Drug Development
Branched peptides, also known as multiple antigenic peptides (MAPs) or peptide dendrimers, are powerful tools in proteomics and drug discovery. They can be used to mimic post-translationally modified proteins, present multiple copies of an epitope to elicit a stronger immune response, or create multivalent ligands with enhanced binding affinity. The synthesis of these complex structures is greatly facilitated by the use of orthogonally protected lysine residues, such as Fmoc-Lys(Dde)-OH. After assembling the main peptide chain, the Dde group can be removed to allow for the synthesis of a second peptide chain from the lysine side chain.
Key Applications:
-
Mimicking Ubiquitination: Synthesis of peptides with a branched ubiquitin chain to study the function of deubiquitinating enzymes (DUBs).
-
Vaccine Development: Creation of MAPs that present multiple copies of a viral or tumor epitope.
-
Drug Delivery: Development of peptide dendrimers as carriers for targeted drug delivery.
Experimental Workflow for the Synthesis of a Branched Peptide
Caption: Workflow for synthesizing a branched peptide.
Detailed Protocol: Synthesis of a Branched Peptide
Materials:
-
As listed in the previous protocol.
-
Additional Fmoc-amino acids for the second peptide chain.
Procedure:
-
Synthesis of the First Peptide Chain:
-
Perform Fmoc-SPPS on a suitable resin to synthesize the first peptide chain.
-
Incorporate Fmoc-Lys(Dde)-OH at the desired branching point.
-
After completion of the first chain, protect the N-terminus with a Boc group.
-
-
Selective Dde Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 2% hydrazine in DMF (3 x 3 minutes) to remove the Dde group from the lysine side chain.
-
Wash the resin thoroughly with DMF.
-
-
Synthesis of the Second Peptide Chain:
-
Starting from the deprotected lysine side-chain amine, synthesize the second peptide chain using standard Fmoc-SPPS protocols.
-
-
Final Cleavage, Deprotection, and Purification:
-
Once the synthesis of the second chain is complete, remove the final N-terminal Fmoc group.
-
Cleave the branched peptide from the resin and remove all side-chain protecting groups using a TFA-based cleavage cocktail.
-
Precipitate and wash the crude peptide.
-
Purify the branched peptide by RP-HPLC and characterize by mass spectrometry.
-
Dde-Protected Amino Acids in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy to study the active state of enzymes in complex biological systems. This technique often utilizes chemical probes that covalently bind to the active site of an enzyme. Dde-protected amino acids can be used in the synthesis of these probes to introduce a reporter tag (e.g., biotin or a fluorophore) or a handle for click chemistry after the synthesis of the reactive part of the probe.
Logical Relationship in ABPP Probe Synthesis and Application
Caption: Logic of ABPP using a custom-synthesized probe.
While a detailed protocol for a specific ABPP experiment is highly dependent on the target enzyme class and the probe design, the synthesis of the probe would follow the principles outlined in the previous protocols for site-specific labeling. The key is the orthogonal nature of the Dde group, which allows for the late-stage introduction of the reporter tag without interfering with the reactive "warhead" of the probe.
Application Notes and Protocols for Selective Deprotection of Dde in the Presence of Fmoc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the synthesis of complex peptides, including branched, cyclic, and site-specifically modified peptides. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a commonly employed protecting group for the side-chain amino functions of lysine and ornithine. Its selective removal in the presence of the acid-labile Boc and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups is crucial for sophisticated peptide engineering.
Traditionally, the removal of the Dde group has been accomplished using a solution of hydrazine in DMF. However, this method lacks full orthogonality with the Fmoc group, as hydrazine can also induce Fmoc cleavage.[1][2][3] This limitation necessitates the use of an N-terminal Boc group when hydrazine-mediated Dde deprotection is planned.[2] More recently, milder and fully orthogonal methods have been developed, enabling the selective deprotection of Dde without compromising the integrity of the Fmoc group, thus expanding the versatility of the Fmoc/Dde protection strategy.[1]
These application notes provide a detailed protocol for the selective deprotection of the Dde group in the presence of the Fmoc group, utilizing a hydroxylamine-based reagent system. A comparison of different deprotection conditions is also presented to aid researchers in selecting the optimal method for their specific application.
Data Presentation: Comparison of Dde Deprotection Protocols
The following table summarizes and compares the key aspects of the traditional hydrazine-based method and the recommended orthogonal hydroxylamine-based method for Dde deprotection.
| Parameter | Hydrazine Monohydrate Protocol | Hydroxylamine Hydrochloride Protocol |
| Reagents | 2% Hydrazine monohydrate in DMF | Hydroxylamine hydrochloride and Imidazole in NMP |
| Typical Concentration | 2% (v/v) | 1 eq. Hydroxylamine HCl, 0.75 eq. Imidazole |
| Solvent | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) or NMP/CH2Cl2 |
| Reaction Time | 3 x 3 minutes | 30 - 180 minutes |
| Temperature | Room Temperature | Room Temperature |
| Orthogonality with Fmoc | No (Fmoc is also cleaved) | Yes (Fmoc is stable)[1] |
| Key Considerations | Requires N-terminal Boc protection for selectivity.[2] | Milder conditions, suitable for sensitive sequences. |
| References | [2][4] | [1][2][5] |
Experimental Protocol: Selective Dde Deprotection with Hydroxylamine
This protocol describes the selective removal of the Dde protecting group from a peptide synthesized on a solid support, while preserving the N-terminal Fmoc group and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin containing a Dde-protected amino acid (e.g., Fmoc-Lys(Dde)-OH)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Imidazole
-
N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.
-
Preparation of Deprotection Solution:
-
Prepare a fresh deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the resin loading) and imidazole (0.75 equivalents based on the resin loading) in NMP.[2] Use approximately 10 mL of NMP per gram of resin.
-
Ensure complete dissolution of the reagents. Gentle warming or sonication can be employed if necessary.[5]
-
-
Dde Deprotection:
-
Add the freshly prepared hydroxylamine/imidazole solution to the swollen peptide-resin in the reaction vessel.
-
Agitate the mixture gently at room temperature for 30 to 60 minutes.[2] The optimal time may vary depending on the peptide sequence and the steric hindrance around the Dde group, and can be extended up to 3 hours.[1]
-
-
Washing:
-
Drain the deprotection solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 2 minutes).
-
Wash the resin with DCM (3 x 2 minutes).
-
Wash the resin with DMF (3 x 2 minutes).
-
-
Confirmation of Deprotection (Optional):
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the Dde group.
-
Alternatively, a colorimetric test such as the Kaiser test can be performed to detect the presence of the newly freed primary amine.
-
The peptide-resin is now ready for subsequent modification at the deprotected site, such as branching, cyclization, or conjugation, followed by the standard Fmoc-deprotection and chain elongation if required.
Mandatory Visualizations
Experimental Workflow for Selective Dde Deprotection
Caption: Workflow for the selective removal of the Dde protecting group.
Orthogonal Relationship of Protecting Groups
Caption: Orthogonality of Dde, Fmoc, and tBu protecting groups.
References
Application Notes and Protocols: Selective Deprotection of Dde in the Presence of Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chemical synthesis, particularly in peptide and medicinal chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal protection, allows for precise molecular modifications. This document provides a detailed protocol for the selective deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group while the acid-labile tert-butyloxycarbonyl (Boc) group remains intact. This orthogonality is crucial for synthetic strategies requiring sequential functionalization, such as the synthesis of branched or cyclic peptides and the site-specific conjugation of molecules.[1][2][3][4]
The Dde group is valued for its stability under the acidic and some basic conditions used to remove other common protecting groups like Boc and Fmoc, respectively.[1] Conversely, the Boc group is stable to the mild basic conditions required for Dde removal, establishing a reliable orthogonal pair for synthetic chemists.[1][2][5] The selective removal of the Dde group is most commonly achieved through treatment with a dilute solution of hydrazine in an organic solvent.[1][2][6][7]
Principle of Orthogonality
The selective deprotection of Dde in the presence of Boc hinges on their differential lability to specific chemical reagents. The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), via a carbamate hydrolysis mechanism.[8][9][10] In contrast, the Dde group is stable to these acidic conditions.[1]
The Dde protecting group is susceptible to cleavage by nucleophiles, most effectively by hydrazine.[1][6][7] The mechanism involves a nucleophilic attack by hydrazine on the Dde group, leading to its removal and the liberation of the free amine.[11] The Boc group is completely stable to these hydrazine-based deprotection conditions.[5] This differential reactivity forms the basis for their orthogonal use in complex synthetic schemes.
Data Presentation: Dde Deprotection Conditions
The following table summarizes typical reaction conditions for the selective removal of the Dde group in the presence of a Boc group. The choice of conditions may be optimized based on the specific substrate and its solubility.
| Parameter | Condition | Notes | Source(s) |
| Reagent | Hydrazine monohydrate (2-4% v/v) | Higher concentrations (up to 10%) have been used for difficult deprotections, but concentrations above 2% may risk side reactions.[1][7] | [1][2][7][12][13] |
| Solvent | N,N-Dimethylformamide (DMF) | Other solvents like Methanol (MeOH), Dichloromethane (DCM), or Acetonitrile can be used for solution-phase reactions depending on substrate solubility.[11] | [1][2][7][11] |
| Temperature | Room Temperature | The reaction is typically fast and efficient at ambient temperature. | [1][7][8] |
| Reaction Time | 3-10 minutes per treatment | Usually performed as multiple short treatments (e.g., 3 x 3 minutes) to ensure complete removal and minimize side reactions. | [1][7][11][13] |
| Work-up | Washing with solvent (e.g., DMF) | For solid-phase synthesis, the resin is washed to remove the cleaved Dde-hydrazine adduct and excess reagents. | [1][7] |
Experimental Protocols
This section provides a detailed methodology for the selective deprotection of a Dde-protected amine on a solid support, a common scenario in solid-phase peptide synthesis (SPPS), while preserving a Boc-protected amine.
Materials
-
Dde- and Boc-protected substrate (e.g., peptide-resin)
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel suitable for solid-phase synthesis
-
Filtration apparatus
Protocol for Selective Dde Deprotection on Solid Phase
-
Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 2 mL of hydrazine monohydrate to 98 mL of DMF. Prepare this solution fresh before use.
-
Resin Swelling: Place the peptide-resin bearing both Dde and Boc protecting groups in a suitable reaction vessel. Wash the resin with DMF to ensure adequate swelling.
-
Dde Deprotection:
-
Repeat Deprotection: Repeat the addition of fresh 2% hydrazine/DMF solution and agitation for two more cycles of 3 minutes each to ensure complete removal of the Dde group.[1][7]
-
Washing: After the final deprotection cycle, wash the resin thoroughly with DMF (at least 3-5 times) to remove the cleaved Dde-hydrazine adduct and any residual reagents.
-
Confirmation of Deprotection (Optional): The removal of the Dde group can be monitored spectrophotometrically, as the cleavage product, an indazole derivative, is chromophoric.[1][6]
-
Further Synthesis: The resin with the newly deprotected amine is now ready for the next synthetic step (e.g., coupling of another amino acid or a reporter molecule), while the Boc-protected amine remains unaffected.
Mandatory Visualizations
Experimental Workflow for Selective Dde Deprotection
Caption: Workflow for selective Dde deprotection.
Logical Relationship of Dde and Boc Orthogonality
Caption: Orthogonal deprotection of Dde and Boc.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. peptide.com [peptide.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
Application Notes and Protocols: Utilizing Dde-leu-OL for Advanced Peptide Modification and Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug development, the precise control over peptide structure is paramount for elucidating biological function and creating novel therapeutics. Orthogonal protection strategies are fundamental to achieving this control, enabling site-specific modifications and the synthesis of complex peptide architectures. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group has emerged as a valuable tool in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability to the basic conditions used for Fmoc removal and its selective cleavage under mild conditions with hydrazine.
This document provides detailed application notes and protocols for the use of Dde-L-leucinol (Dde-leu-OL), a Dde-protected amino alcohol, in peptide modification and labeling. While the use of Dde-protected lysine is well-established for introducing modifications via its side-chain amine, this compound offers unique opportunities for derivatization through its hydroxyl group, expanding the repertoire of peptide chemists. These protocols are designed to guide researchers in leveraging this compound for applications such as the creation of peptide esters, ethers, and the attachment of various labels.
Principle of this compound in Peptide Modification
This compound combines the orthogonal deprotection features of the Dde group with the reactive potential of the hydroxyl group of leucinol. The Dde group protects the primary amine of leucinol, rendering it inert during standard Fmoc-SPPS coupling and deprotection cycles. This allows for the strategic incorporation of the leucinol moiety into a peptide sequence. The exposed hydroxyl group of the resin-bound this compound can then serve as a handle for various chemical modifications. Subsequently, the Dde group can be selectively removed using a dilute solution of hydrazine, exposing the primary amine for further functionalization, such as branching or the attachment of another molecular entity. This dual functionality makes this compound a versatile building block for creating sophisticated peptide conjugates.
Core Applications
-
Site-Specific Labeling: The hydroxyl group of this compound provides a unique site for the attachment of fluorescent dyes, biotin, or other reporter molecules through ester or ether linkages. This is particularly useful when the reactivity of cysteine or lysine side chains is undesirable or needs to be reserved for other modifications.
-
Synthesis of Peptide Esters and Ethers: this compound can be used to introduce ester or ether functionalities at specific positions within a peptide sequence, which can be valuable for structure-activity relationship (SAR) studies and for modulating the pharmacokinetic properties of peptide-based drugs.
-
Creation of Branched Peptides: After on-resin modification of the hydroxyl group, the Dde group can be removed to expose the amine, which can then serve as an initiation point for the synthesis of a second peptide chain, leading to the formation of branched peptides with unique architectures.
-
Development of Peptide-Drug Conjugates: The hydroxyl group can be utilized to conjugate small molecule drugs to a peptide, enabling targeted delivery to specific cells or tissues.
Experimental Protocols
Protocol 1: On-Resin Esterification of a Peptide via Incorporated this compound
This protocol describes the incorporation of this compound into a growing peptide chain and the subsequent esterification of its hydroxyl group.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
Dde-L-leucinol (this compound)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Piperidine solution (20% in DMF)
-
Carboxylic acid of choice for esterification
-
Activation reagent for esterification (e.g., DCC, EDC)
-
Acylation catalyst (e.g., DMAP)
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on the Rink Amide resin using standard Fmoc-SPPS protocols.
-
Incorporation of this compound:
-
Swell the peptide-resin in DMF.
-
Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Pre-activate the carboxylic acid of the preceding amino acid with a coupling reagent and a base.
-
Couple the activated amino acid to the free amine of the resin-bound this compound. Alternatively, if introducing this compound as the C-terminal modifier, it can be attached to a suitable resin via its hydroxyl group, followed by Dde deprotection and peptide elongation.
-
-
On-Resin Esterification:
-
Swell the peptide-resin containing the incorporated this compound in DCM.
-
In a separate vial, dissolve the carboxylic acid to be esterified (3-5 equivalents relative to resin loading) in DCM.
-
Add an activation reagent such as DCC or EDC (3-5 equivalents) and a catalytic amount of DMAP.
-
Add this solution to the resin and allow the reaction to proceed for 4-12 hours at room temperature.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test on a secondary amine if applicable) or by cleaving a small amount of resin for LC-MS analysis.
-
Wash the resin with DCM, DMF, and Methanol and dry under vacuum.
-
-
Peptide Cleavage and Deprotection:
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 2: Orthogonal Deprotection of Dde and Subsequent Amine Functionalization
This protocol outlines the selective removal of the Dde group from the incorporated leucinol moiety and subsequent modification of the newly exposed amine.
Materials:
-
Peptide-resin with incorporated this compound (from Protocol 1)
-
Hydrazine monohydrate solution (2% in DMF)
-
Reagents for amine functionalization (e.g., activated carboxylic acid for amide bond formation, isothiocyanate for thiourea formation)
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM
Procedure:
-
Dde Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with a 2% solution of hydrazine monohydrate in DMF.
-
Gently agitate the resin for 3-5 minutes at room temperature.
-
Drain the solution and repeat the hydrazine treatment two more times.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the Dde by-product.
-
Confirm the deprotection using the Kaiser test, which should give a positive result for the primary amine.
-
-
Amine Functionalization (Example: Amide Bond Formation):
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, pre-activate the desired carboxylic acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Add the activated carboxylic acid solution to the resin and react for 1-2 hours.
-
Monitor the reaction completion with the Kaiser test (should be negative).
-
Wash the resin with DMF, DCM, and Methanol and dry under vacuum.
-
-
Final Cleavage and Purification:
-
Proceed with peptide cleavage and purification as described in Protocol 1, step 4.
-
Data Presentation
Table 1: Comparison of Deprotection Conditions for Dde Group
| Reagent | Concentration | Solvent | Time | Efficacy | Notes |
| Hydrazine monohydrate | 2% | DMF | 3 x 3 min | High | Standard and widely used method. |
| Hydrazine monohydrate | 10% | DMF | 2 x 10 min | Very High | Can be used for sterically hindered or difficult deprotections. |
| Hydroxylamine/Imidazole | 1.3:1 molar ratio | NMP | 1-3 h | High | Provides full orthogonality with Fmoc protection. |
Table 2: Common Labeling Reagents for Hydroxyl and Amino Groups
| Functional Group | Reagent Type | Linkage Formed | Example Reagents |
| Hydroxyl (on leucinol) | Activated Carboxylic Acids | Ester | Fluorescein-COOH, Biotin-COOH |
| Alkyl Halides | Ether | Iodoacetamide-dyes | |
| Amine (after Dde removal) | Activated Carboxylic Acids | Amide | NHS-esters of dyes, Biotin-NHS |
| Isothiocyanates | Thiourea | FITC, TRITC | |
| Sulfonyl Chlorides | Sulfonamide | Dansyl chloride |
Visualizations
Caption: Workflow for peptide esterification using this compound.
Caption: Workflow for amine functionalization after Dde deprotection.
Caption: Logical relationship of Dde orthogonal chemistry in Fmoc-SPPS.
Troubleshooting and Considerations
-
Dde Migration: Dde migration to unprotected lysine side chains can be a concern.[1] This can be minimized by ensuring complete coupling reactions and avoiding prolonged exposure to basic conditions. The use of the more sterically hindered ivDde group is an alternative if migration is a significant issue.
-
Incomplete Dde Deprotection: If deprotection is sluggish, the concentration of hydrazine can be increased, or the reaction time extended. Monitoring the deprotection with a Kaiser test is highly recommended.
-
Side Reactions during Esterification: The use of carbodiimide activators like DCC can sometimes lead to the formation of N-acylurea byproducts. Careful purification by HPLC is necessary to remove these impurities.
-
Stability of Linkages: Ester linkages are susceptible to hydrolysis under basic conditions. The stability of the incorporated label or modifier under the final cleavage and subsequent experimental conditions should be considered.
Conclusion
Dde-L-leucinol is a versatile and valuable building block for the synthesis of complex and modified peptides. Its unique ability to introduce a modifiable hydroxyl group, followed by the orthogonal deprotection of its amine, opens up a wide range of possibilities for peptide labeling, SAR studies, and the development of novel peptide-based therapeutics. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to advancements in peptide science and drug discovery.
References
Application Notes and Protocols for Monitoring Dde Deprotection Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the removal of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, a critical step in the synthesis of complex peptides and modified bioconjugates. Accurate monitoring of the deprotection reaction is essential to ensure complete removal of the Dde group, prevent side reactions, and achieve high purity of the final product.
Introduction to Dde Deprotection
The Dde group is an amine-protecting group frequently used in solid-phase peptide synthesis (SPPS) due to its stability to the piperidine solutions used for Fmoc group removal and acidic conditions for resin cleavage. Its selective removal, typically with hydrazine or hydroxylamine, allows for site-specific modifications of peptides, such as branching, cyclization, or the attachment of labels.[1] Incomplete deprotection can lead to failed subsequent reactions and purification challenges. Therefore, reliable monitoring methods are crucial for process control and optimization.
Monitoring Techniques
Several analytical techniques can be employed to monitor the progress of Dde deprotection. The choice of method often depends on whether the synthesis is performed on a solid support or in solution, and the equipment available.
| Monitoring Method | Principle | Application | Advantages | Limitations |
| UV-Vis Spectrophotometry | The reaction of the Dde group with hydrazine produces a chromophoric indazole derivative that can be monitored spectrophotometrically. | Real-time monitoring of deprotection on solid-phase synthesizers equipped with a flow-through UV detector. | Continuous, non-invasive. | Indirect method; interference from other UV-absorbing species is possible. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the starting material (Dde-protected peptide) and the product (deprotected peptide).[2][3] | In-process control for both solid-phase and solution-phase reactions. A small aliquot of the resin is cleaved, or a sample from the solution is taken for analysis. | Quantitative, high resolution, can detect side products. | Requires cleavage from the solid support for analysis, which can be time-consuming for in-process checks. |
| Mass Spectrometry (MS) | Detection of the mass-to-charge ratio of the peptides. The disappearance of the mass corresponding to the Dde-protected peptide and the appearance of the mass of the deprotected peptide confirms reaction completion.[4] | End-point analysis for both solid-phase and solution-phase reactions. | Highly sensitive and specific for mass identification. | Typically requires cleavage from the solid support; not ideal for real-time monitoring. |
| Kaiser Test (Ninhydrin Test) | A colorimetric test that detects the presence of primary amines. A positive result (blue color) indicates the presence of a free amine after deprotection.[5] | Qualitative confirmation of deprotection on solid-phase. | Simple, rapid, and sensitive for primary amines. | Not quantitative; does not work for N-terminal proline or other secondary amines.[5] |
Experimental Protocols
Protocol 1: Dde Deprotection using Hydrazine and Monitoring by HPLC
This protocol is suitable for Dde deprotection from a peptide synthesized on a solid support.
Materials:
-
Dde-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
HPLC grade acetonitrile and water
-
0.1% TFA in acetonitrile and water for HPLC mobile phases
Procedure:
-
Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection Reaction:
-
Drain the DMF from the resin.
-
Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature.
-
-
Monitoring:
-
After a predetermined time (e.g., 3 minutes), take a small sample of the resin (approx. 5-10 mg).[1]
-
Wash the resin sample thoroughly with DMF and then with DCM.
-
Dry the resin sample under vacuum.
-
Cleave the peptide from the resin sample using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2 hours.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the precipitated peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the Dde-protected peptide and the appearance of the peak for the deprotected peptide.
-
-
Reaction Completion and Work-up:
Caption: Workflow for Dde deprotection using hydrazine with HPLC monitoring.
Protocol 2: Dde Deprotection using Hydroxylamine and Monitoring by Mass Spectrometry
This protocol offers an alternative deprotection method that is orthogonal to the Fmoc group.
Materials:
-
Dde-protected peptide-resin
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Solvents for MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Preparation of Deprotection Solution: Dissolve hydroxylamine hydrochloride (1.0 equivalent relative to the Dde content) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[1][2]
-
Resin Swelling: Swell the Dde-protected peptide-resin in NMP for 30 minutes.
-
Deprotection Reaction:
-
Monitoring:
-
Take a small sample of the resin.
-
Wash the resin sample thoroughly with NMP and then with DCM.
-
Dry the resin sample under vacuum.
-
Cleave the peptide from the resin sample using a suitable cleavage cocktail.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the peptide in a solvent appropriate for mass spectrometry and analyze (e.g., by ESI-MS or MALDI-TOF).
-
Confirm the disappearance of the mass corresponding to the Dde-protected peptide and the appearance of the expected mass for the deprotected peptide.
-
-
Reaction Completion and Work-up:
-
If the reaction is incomplete, the treatment can be extended.
-
Once complete, wash the bulk resin thoroughly with NMP and then DMF.
-
Caption: Workflow for Dde deprotection using hydroxylamine with MS monitoring.
Potential Issues and Troubleshooting
-
Dde Migration: The Dde group can migrate to other free amines, particularly the ε-amino group of an unprotected lysine.[6] This side reaction is more prevalent during piperidine treatment for Fmoc removal but can also occur in DMF.[6] To minimize migration, ensure complete Fmoc removal and thorough washing before Dde deprotection. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short duration for Fmoc removal can also prevent this side reaction.[6]
-
Incomplete Deprotection: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group, a more sterically hindered analog of Dde, can be more difficult to remove. If deprotection is sluggish, increasing the concentration of hydrazine (up to 10%), reaction time, or the number of treatments may be necessary.[3] However, higher hydrazine concentrations can lead to side reactions, such as peptide cleavage at glycine residues.[1]
-
Fmoc Removal by Hydrazine: The standard 2% hydrazine in DMF will also remove the Fmoc protecting group.[1] Therefore, if selective Dde removal is required while retaining the N-terminal Fmoc group, the hydroxylamine/imidazole method should be used. Alternatively, the N-terminus can be protected with a Boc group, which is stable to hydrazine.[1]
By employing these monitoring strategies and protocols, researchers can achieve efficient and complete Dde deprotection, enabling the successful synthesis of complex and highly pure peptides for a wide range of applications in research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. biotage.com [biotage.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Applications of Dde-leu-OL in Mass Spectrometry Sample Preparation: A Detailed Analysis
Despite a comprehensive search for "Dde-leu-OL" and its potential applications in mass spectrometry sample preparation, no specific information, application notes, or established protocols for a compound with this exact name were identified in the public domain. The term "Dde" is well-documented as the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl protecting group, commonly used in peptide synthesis to protect amine groups. "Leu" refers to the amino acid Leucine, and "-OL" typically signifies a C-terminal alcohol modification.
While the individual components of the name are chemically plausible, their combination as "this compound" does not correspond to a known or commercially available reagent for mass spectrometry sample preparation according to the conducted research. It is possible that this is a novel, unpublished compound, a highly specialized internal designation, or a misnomer for a different reagent.
Given the absence of specific data for "this compound," this report will instead provide a detailed overview of a closely related and highly relevant topic: the application of chemical probes in Activity-Based Protein Profiling (ABPP) for mass spectrometry-based proteomics. This powerful technique utilizes reactive chemical probes to target active enzymes in complex biological samples, providing invaluable insights into protein function and drug development.
Activity-Based Protein Profiling (ABPP): A Primer
ABPP is a chemical proteomics technology that employs specially designed chemical probes, known as activity-based probes (ABPs), to covalently label the active sites of specific enzyme families.[1][2] This approach allows for the direct measurement of enzyme activity in native biological systems, a significant advantage over traditional methods that only measure protein abundance.[3]
An ABP typically consists of three key components:
-
A Reactive Group (or "Warhead"): This is an electrophilic moiety that forms a covalent bond with a nucleophilic residue in the enzyme's active site.[2]
-
A Linker/Spacer: This component connects the reactive group to the reporter tag and can be designed to be cleavable to facilitate downstream analysis.[4]
-
A Reporter Tag: This is a functional group, such as biotin for affinity purification or a fluorophore for imaging, that enables the detection and enrichment of labeled proteins.[1]
The general workflow for an ABPP experiment coupled with mass spectrometry is a multi-step process.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) | Corsello Laboratory [corsellolab.stanford.edu]
- 3. N-α-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-ε-Fmoc-L-lysine - Creative Peptides [creative-peptides.com]
- 4. Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing hydrazine concentration for Dde deprotection
Technical Support Center: Dde Deprotection
Welcome to the technical support center for peptide synthesis. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the optimization of hydrazine concentration for the deprotection of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Dde deprotection?
The standard and most widely cited method for removing Dde and its more hindered analogue, ivDde, is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[1][2] Typically, the peptidyl-resin is treated multiple times (e.g., 3 treatments of 3-10 minutes each) to ensure complete removal.[2][3]
Q2: My Dde/ivDde deprotection is incomplete with the standard 2% hydrazine protocol. What should I do?
Incomplete deprotection is a common issue, particularly with the more stable ivDde group, aggregated peptide sequences, or when the protecting group is near the C-terminus.[4] If you observe partial deprotection, consider the following optimization steps:
-
Increase Hydrazine Concentration: Studies have shown that increasing the hydrazine concentration can significantly improve deprotection efficiency. For difficult ivDde removals, concentrations as high as 10% have been employed.[4] An optimization study demonstrated near-complete removal with 4% hydrazine where 2% was only ~50% effective.[3]
-
Increase Number of Treatments: Repeating the standard 2% hydrazine treatment up to five times can improve the yield.[4]
-
Evaluate Reaction Time: While increasing reaction time can offer marginal improvement, adjusting the hydrazine concentration has been found to be a more effective parameter.[3]
Q3: Are there any potential side reactions when using hydrazine for Dde removal?
Yes, several side reactions can occur:
-
Fmoc Group Removal: Hydrazine will also cleave the Fmoc protecting group. Therefore, before Dde deprotection, the N-terminus of the peptide should be protected with a group stable to hydrazine, such as the Boc group.[1][5]
-
Peptide Backbone Instability: Hydrazine concentrations exceeding 2% may cause unwanted peptide cleavage at Glycine residues or the conversion of Arginine (Arg) to Ornithine (Orn).[1]
-
Dde Migration: The Dde group has been observed to migrate between amino groups, particularly during the piperidine treatment for Fmoc removal in earlier synthesis steps.[1][6] The ivDde group is more robust and less prone to this migration.[1]
Q4: How can I monitor the progress of the deprotection reaction?
The reaction between hydrazine and the Dde/ivDde group produces a chromophoric indazole derivative as a byproduct. This allows the progress of the deprotection to be monitored spectrophotometrically by measuring the absorbance of the filtrate at approximately 290 nm.[5]
Q5: Can I perform Dde deprotection in the solution phase instead of on a solid support?
Yes, the conditions used for solid-phase deprotection are effective in the solution phase. A solution of 2% hydrazine in DMF is commonly used.[6][7] If DMF is not a suitable solvent for your peptide, other solvents such as methanol (MeOH), dichloromethane (DCM), or acetonitrile have been suggested.[6][7]
Q6: Are there alternatives to hydrazine for Dde removal?
For cases where hydrazine is not suitable, particularly when the Fmoc group must remain intact, an alternative method can be used. A solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can selectively remove the Dde group in the presence of Fmoc.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete or Partial Deprotection | Insufficient Reagent: 2% hydrazine may be insufficient for sterically hindered ivDde groups or complex sequences.[4] | Increase hydrazine concentration incrementally to 4% or higher (up to 10% has been reported).[3] |
| Peptide Aggregation: The peptide sequence may be aggregated on the resin, limiting reagent access. | Increase the number of hydrazine treatments (e.g., from 3 to 5 repetitions).[4] | |
| Short Reaction Time: The treatment time may not be long enough for complete reaction. | While less impactful than concentration, you can try increasing the treatment time slightly.[3] | |
| Loss of Peptide or Unexpected Products | High Hydrazine Concentration: Concentrations above 2% risk cleaving the peptide at Gly residues or converting Arg to Orn.[1] | Use the lowest effective hydrazine concentration. If higher concentrations are necessary, carefully analyze the product for side reactions. |
| Concurrent Fmoc Removal: The N-terminal Fmoc group was not replaced with a stable group like Boc prior to deprotection.[1] | Ensure the N-terminus is protected with a Boc group before proceeding with hydrazine treatment. | |
| Dde Group at an Incorrect Position | Dde Migration: The Dde group may have migrated during prior Fmoc deprotection steps using piperidine.[1] | For new syntheses, consider using the more stable ivDde protecting group, which is less prone to migration.[1] |
Data Summary Tables
Table 1: Hydrazine Concentration and Reaction Conditions for Dde/ivDde Deprotection
| Hydrazine Conc. | Solvent | Reaction Time | Repetitions | Reported Outcome | Reference(s) |
| 2% | DMF | 3 min | 3 | Standard protocol, effective for many sequences. | [1] |
| 2% | DMF | 3-10 min | 3-5 | Standard protocol, may require more repetitions for complete removal. | [2][4] |
| 2% | DMF | 5 min | 3 | Marginal improvement over 3 min for incomplete deprotection. | [3] |
| 4% | DMF | 3 min | 3 | Near-complete removal for a sequence where 2% was ineffective. | [3] |
| up to 10% | DMF | Not specified | Not specified | Used for particularly difficult ivDde removal. | [4] |
| 3% | DMF | Not specified | Not specified | Used for selective removal to reveal a primary amine for linker attachment. | [8] |
| 2% | DMF / MeOH / DCM / ACN | ~10 min | 1 | Recommended for solution-phase deprotection. | [6][7] |
Table 2: Potential Side Reactions and Mitigation Strategies
| Side Reaction | Condition | Mitigation Strategy | Reference(s) |
| Fmoc group cleavage | 2% Hydrazine in DMF | Protect N-terminus with a stable group (e.g., Boc) prior to Dde deprotection. | [1][5] |
| Peptide cleavage at Glycine | >2% Hydrazine | Avoid exceeding 2% hydrazine unless necessary for deprotection. | [1] |
| Conversion of Arginine to Ornithine | >2% Hydrazine | Use the lowest effective hydrazine concentration. | [1] |
| Dde group migration | Piperidine treatment during Fmoc-SPPS | Use the more stable ivDde protecting group instead of Dde. | [1][6] |
| Alloc group reduction | Presence of diazine in hydrazine | Add allyl alcohol to the hydrazine reagent to prevent this side reaction. |
Experimental Protocols
Protocol 1: Standard Dde/ivDde Deprotection on Solid Support
-
Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Prepare approximately 25 mL of solution per gram of peptide-resin for each treatment.
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF.
-
First Treatment: Drain the DMF and add the 2% hydrazine/DMF solution to the resin (approx. 25 mL/g). Stopper the reaction vessel and agitate gently at room temperature for 3 minutes.[1]
-
Filtration: Drain the solution from the resin. The filtrate can be collected for spectrophotometric analysis (~290 nm) if monitoring is desired.[5]
-
Repeat Treatment: Repeat steps 3 and 4 two more times for a total of three hydrazine treatments.
-
Washing: After the final treatment, wash the resin thoroughly with DMF (e.g., 5 times) to remove all residual hydrazine and the indazole byproduct.[1][2]
-
Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC and Mass Spectrometry to confirm complete deprotection before proceeding with subsequent modifications.
Protocol 2: Alternative Dde Deprotection (Fmoc-Compatible)
This protocol is based on the use of hydroxylamine hydrochloride and is suitable when the N-terminal Fmoc group must be preserved.[1]
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents) in NMP (approx. 10 mL per gram of resin).
-
Deprotection: Add the prepared solution to the Dde-protected peptide-resin.
-
Reaction: Agitate the mixture gently at room temperature for 30 to 60 minutes.
-
Washing: Filter the resin and wash thoroughly three times with DMF. The peptide-resin is now ready for the next step with the Fmoc group intact.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dde Group Migration in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group migration side reaction during solid-phase peptide synthesis (SPPS). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Dde group migration?
A1: Dde group migration is a side reaction that can occur during Fmoc-based solid-phase peptide synthesis. It involves the transfer of the Dde protecting group from the side chain of one amino acid, typically lysine, to a free amine group on the same or a different peptide chain. This can happen to the ε-amino group of another lysine or the N-terminal α-amino group.[1] This unwanted transfer leads to the formation of impurities with the protecting group in the wrong location, complicating purification and reducing the yield of the desired peptide.
Q2: What is the chemical mechanism behind Dde group migration?
A2: The migration of the Dde group is understood to proceed through a nucleophilic attack mechanism. A deprotected, free amine group (such as the ε-amino group of a lysine residue or the N-terminal α-amino group) acts as a nucleophile and attacks the carbonyl carbon of the Dde group on another residue. This process is notably accelerated by the presence of piperidine, which is commonly used for Fmoc deprotection.[1] It is thought that piperidine can form an unstable adduct with the Dde group, making it more susceptible to nucleophilic attack.[1] The migration can occur both intramolecularly (within the same peptide chain) and intermolecularly (between different peptide chains on the same resin bead).[1]
Q3: What factors promote Dde group migration?
A3: Several factors can increase the likelihood of Dde group migration:
-
Presence of Piperidine: The standard 20% piperidine in DMF solution used for Fmoc deprotection is a major contributor to Dde group migration.[1]
-
Solvent: The migration can also occur in neat dimethylformamide (DMF) through a direct nucleophilic attack by a free amine.[1]
-
Presence of Free Amines: The availability of unprotected amine groups, particularly the ε-amino group of lysine, is a prerequisite for the migration to occur.[1]
-
Reaction Time: Longer exposure to conditions that facilitate migration, such as extended Fmoc deprotection times, can increase the incidence of this side reaction.
Q4: How can Dde group migration be detected?
A4: Dde group migration can be detected by analyzing the crude peptide product using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): The migrated species will likely have a different retention time compared to the target peptide, appearing as a distinct peak in the chromatogram.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the migrated product. The migrated peptide will have the same mass as the intended product but will exhibit a different fragmentation pattern in tandem MS (MS/MS) analysis due to the altered position of the Dde group.
Troubleshooting Guide
Problem: My final peptide product shows a significant impurity with the same mass as the target peptide.
| Possible Cause | Troubleshooting Steps |
| Dde group migration | 1. Confirm Migration: Analyze the impurity by tandem mass spectrometry (MS/MS) to confirm that it is an isomer of your target peptide with the Dde group at an incorrect position. 2. Review Synthesis Conditions: Check the Fmoc deprotection conditions used in your synthesis. Prolonged exposure to 20% piperidine in DMF is a likely cause. 3. Implement Preventative Measures (see below). |
Problem: I observe partial loss of the Dde protecting group during synthesis.
| Possible Cause | Troubleshooting Steps |
| Instability of the Dde group | 1. Switch to a more stable protecting group: Consider using the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, which is known to be more stable during long syntheses and less prone to migration.[2] 2. Modify Fmoc Deprotection: Use a milder base for Fmoc removal, such as 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[1] |
Data Presentation
While specific quantitative data on the percentage of Dde migration under various conditions is not extensively published in a comparative format, the following table summarizes the qualitative stability and migration tendency of Dde and its more robust analog, ivDde.
| Protecting Group | Stability to 20% Piperidine/DMF | Tendency for Migration | Key Considerations |
| Dde | Moderate; partial loss can occur in long syntheses. | High; migration to unprotected lysine ε-amino and N-terminal α-amino groups is observed.[1] | Easier to remove than ivDde. Prone to scrambling of its position within the peptide chain. |
| ivDde | High; significantly more stable than Dde.[3] | Low; does not undergo significant leaching or side-chain migration, except in some specific cases like N-terminal Dpr residues. | Can be difficult to remove, especially if located near the C-terminus or in an aggregated sequence.[4] |
Experimental Protocols
Protocol 1: Prevention of Dde Migration using DBU for Fmoc Deprotection
This protocol is adapted for situations where Dde is the preferred protecting group, but migration is a concern.
Materials:
-
Peptide-resin containing an Fmoc-protected N-terminus and a Dde-protected amino acid.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF)
-
Piperidine (optional, as a scavenger)
Procedure:
-
Swell the peptide-resin in DMF.
-
Prepare a 2% (v/v) DBU solution in DMF. For improved scavenging of the dibenzofulvene byproduct, 2% piperidine can be included in the DBU solution.
-
Treat the resin with the 2% DBU solution for 3 minutes.
-
Drain the resin.
-
Repeat the treatment with the 2% DBU solution two more times for 3 minutes each.[1]
-
Wash the resin thoroughly with DMF (3-5 times).
-
Proceed with the next coupling step.
Protocol 2: Synthesis using Fmoc-Lys(ivDde)-OH to Minimize Migration
This protocol utilizes the more stable ivDde protecting group to avoid migration issues.
Materials:
-
Fmoc-Lys(ivDde)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, 2-chlorotrityl)
-
Standard Fmoc-SPPS reagents (coupling agents like HCTU/DIC, base like DIPEA, 20% piperidine in DMF for Fmoc deprotection)
-
Hydrazine monohydrate
-
DMF
Procedure for Peptide Synthesis:
-
Incorporate Fmoc-Lys(ivDde)-OH into the peptide sequence using standard Fmoc-SPPS coupling protocols.
-
Perform subsequent Fmoc deprotection steps using 20% piperidine in DMF. The ivDde group is stable under these conditions.
-
Continue peptide elongation to the desired length.
Procedure for Selective ivDde Removal:
-
After completion of the peptide sequence, ensure the N-terminal Fmoc group is either still present or has been replaced with a Boc group, as hydrazine will also remove the Fmoc group.[2]
-
Prepare a 2-5% solution of hydrazine monohydrate in DMF.[5]
-
Treat the peptide-resin with the hydrazine solution. The reaction time and number of repetitions may need to be optimized depending on the sequence, with typical treatments ranging from 3 to 15 minutes, repeated 3-4 times.[5]
-
Wash the resin thoroughly with DMF.
-
The deprotected lysine side chain is now available for further modification.
Mandatory Visualizations
Caption: Mechanism of Dde group migration.
Caption: Troubleshooting workflow for Dde migration.
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
- 4. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 5. Bot Verification [merel.si]
Technical Support Center: Dde Protecting Group Cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the cleavage of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group from peptides.
Troubleshooting Incomplete Dde Cleavage
Incomplete removal of the Dde protecting group is a common challenge in solid-phase peptide synthesis (SPPS). This guide provides a systematic approach to troubleshooting and optimizing the Dde cleavage reaction.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete Dde cleavage.
Frequently Asked Questions (FAQs)
Q1: My Dde cleavage is incomplete using the standard protocol. What should I do first?
A1: The first step is to ensure the standard protocol was followed correctly: 2% hydrazine monohydrate in N,N-dimethylformamide (DMF), treated three times for three minutes each at room temperature.[1] If the protocol was correct, the next step is to optimize the reaction conditions.
Q2: How can I optimize the hydrazine cleavage reaction?
A2: You can optimize the reaction by systematically increasing the hydrazine concentration, reaction time, or the number of treatments. For particularly difficult-to-remove Dde or ivDde groups, increasing the hydrazine concentration to 4% or even up to 10% can be effective.[2][3] You can also increase the duration of each treatment (e.g., to 5 or 10 minutes) or the number of hydrazine treatments (e.g., up to 5 times).[2][4]
Q3: Are there any side reactions I should be aware of when using higher concentrations of hydrazine?
A3: Yes, hydrazine concentrations exceeding 2% can potentially cause peptide cleavage at Glycine residues and the conversion of Arginine residues to Ornithine.[1] It is crucial to monitor for these side products by mass spectrometry if you increase the hydrazine concentration significantly.
Q4: I'm observing an unexpected mass in my peptide that corresponds to the Dde group still being present, but on a different amino acid. What is happening?
A4: This is likely due to Dde group migration. The Dde group can migrate from the ε-amino group of a lysine residue to an unprotected α- or ε-amino group of another lysine residue.[5] This migration can be facilitated by the basic conditions of piperidine treatment during Fmoc deprotection.[5]
Q5: How can I prevent Dde migration?
A5: Dde migration can be prevented by using a milder base for Fmoc deprotection. A recommended method is to use 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for a short reaction time (e.g., 3 x 3 minutes).[5] This minimizes the conditions that lead to Dde migration.
Q6: I want to avoid hydrazine altogether. Is there an alternative reagent for Dde cleavage?
A6: Yes, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used for Dde removal.[1][6] This method is particularly useful as it is orthogonal to the Fmoc protecting group, meaning it will not remove Fmoc groups.[7]
Q7: Is the ivDde group easier or harder to remove than the Dde group?
A7: The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is more sterically hindered and therefore generally more difficult to remove than the Dde group.[3] Optimization of cleavage conditions, such as increasing hydrazine concentration, is often necessary for complete ivDde removal.[2]
Quantitative Data on ivDde Cleavage Optimization
The following table summarizes the qualitative results from an optimization study on ivDde cleavage from a model peptide (ACP-K(ivDde)) on resin. The efficiency was estimated based on the relative peak areas of the protected and deprotected peptide in analytical HPLC.
| Hydrazine Conc. | Reaction Time (per treatment) | Number of Treatments | Estimated Cleavage Efficiency |
| 2% | 3 minutes | 3 | ~50% |
| 2% | 5 minutes | 3 | Marginal increase from ~50% |
| 2% | 3 minutes | 4 | Nominal increase from ~50% |
| 4% | 3 minutes | 3 | Near complete removal |
Data adapted from Biotage, Optimizing the removal of an ivDde protecting group.[2]
Experimental Protocols
Protocol 1: Standard Dde/ivDde Cleavage with Hydrazine
This protocol describes the standard method for removing the Dde or ivDde protecting group from a peptide synthesized on solid support.
Materials:
-
Peptide-resin containing a Dde or ivDde-protected amino acid
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Prepare approximately 75 mL of solution per gram of peptide-resin.[1]
-
Place the peptide-resin in the reaction vessel and wash three times with DMF.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]
-
Allow the mixture to react at room temperature for 3 minutes with gentle agitation.[1]
-
Filter the resin to remove the cleavage solution.
-
Repeat steps 3-5 two more times for a total of three hydrazine treatments.[1]
-
Wash the resin thoroughly three times with DMF.
-
The resin is now ready for the next step in the synthesis or for cleavage from the resin.
Protocol 2: Dde Cleavage with Hydroxylamine
This protocol provides an alternative to hydrazine for Dde cleavage and is compatible with the Fmoc protecting group.
Materials:
-
Peptide-resin containing a Dde-protected amino acid
-
Hydroxylamine hydrochloride
-
Imidazole
-
N-methylpyrrolidone (NMP)
-
Reaction vessel with a filter
Procedure:
-
Prepare the cleavage solution by dissolving hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).[1]
-
Add the cleavage solution to the peptide-resin in the reaction vessel.
-
Gently shake the mixture at room temperature for 30 to 60 minutes.[1]
-
Filter the resin to remove the cleavage solution.
-
Wash the resin three times with DMF.[1]
-
The resin is now ready for the subsequent synthetic step.
Protocol 3: Fmoc Deprotection with DBU to Prevent Dde Migration
This protocol should be used for Fmoc deprotection steps in syntheses where Dde migration is a concern.
Materials:
-
Peptide-resin with an N-terminal Fmoc group and an internal Dde-protected residue
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a filter
Procedure:
-
Prepare a 2% (v/v) solution of DBU in DMF.
-
Swell the peptide-resin in DMF.
-
Add the 2% DBU solution to the resin (approximately 10 mL per gram of resin).[8]
-
Shake the mixture at room temperature for 3 minutes.
-
Filter the resin.
-
Repeat the treatment with the 2% DBU solution two more times for 3 minutes each.
-
Wash the resin thoroughly three times with DMF.
-
Proceed with the next amino acid coupling.
Note: DBU should not be used with peptides containing Aspartic Acid (Asp) residues, as it can catalyze aspartimide formation.[8]
Signaling Pathways and Logical Relationships
Dde Cleavage and Potential Side Reaction Pathway
The following diagram illustrates the intended cleavage pathway and the potential Dde migration side reaction.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Technical Support Center: Dde-Protected Amino Acid Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used?
The Dde protecting group is an amine-protecting group frequently used in solid-phase peptide synthesis (SPPS). Its primary advantage is its orthogonality to the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This means it can be selectively removed under specific conditions without cleaving the peptide from the resin or removing other protecting groups.[1][2] This selective removal is particularly useful for the synthesis of branched or cyclic peptides, and for attaching labels or other molecules to specific sites on the peptide, often at the side chain of a lysine residue.[3]
Q2: What are the most common problems encountered during Dde-amino acid coupling reactions?
The most frequently reported issues are:
-
Incomplete Dde Deprotection: The Dde group is not fully removed, preventing the subsequent coupling reaction from proceeding to completion.[4]
-
Dde Group Migration: The Dde group can migrate from one amino group to another, particularly from the ε-amino group of one lysine to the unprotected ε-amino group of another.[5] This side reaction can be accelerated by the presence of piperidine during Fmoc deprotection.[5]
-
Incomplete Coupling After Dde Removal: Even after successful Dde deprotection, the subsequent coupling of an amino acid or other molecule to the newly exposed amine can be inefficient. This can be due to steric hindrance or peptide aggregation.[6]
Q3: How can I monitor the completion of the Dde deprotection reaction?
The removal of Dde and its more sterically hindered counterpart, ivDde, can be monitored spectrophotometrically. The cleavage reaction with hydrazine produces a chromophoric indazole derivative that absorbs light, allowing for the tracking of the reaction's progress.[7][8]
Q4: What is the difference between Dde and ivDde?
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more sterically hindered version of the Dde group.[2] While Dde is easier to remove, it is less robust and more prone to migration during piperidine-mediated Fmoc deprotection.[7] The ivDde group offers greater stability, with a lower tendency for migration, but can sometimes be more difficult to remove completely, especially if it is located near the C-terminus of the peptide or within an aggregated sequence.[7]
Troubleshooting Guides
Issue 1: Incomplete Dde/ivDde Deprotection
Symptoms:
-
Low yield of the desired final product.
-
Mass spectrometry analysis shows the presence of the Dde/ivDde group after the deprotection step.
-
Monitoring tests (e.g., spectrophotometry) indicate incomplete reaction.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Hydrazine Concentration | The standard 2% hydrazine in DMF may be insufficient, especially for the more stable ivDde group. Increasing the hydrazine concentration to 4% has been shown to significantly improve deprotection efficiency.[4] However, concentrations should not exceed this, as higher concentrations can lead to side reactions like peptide cleavage at Glycine residues or the conversion of Arginine to Ornithine.[1][2] |
| Inadequate Reaction Time or Iterations | A single, short treatment with the deprotection solution may not be enough. Increasing the reaction time and/or the number of deprotection cycles can improve results. For example, performing the treatment for 3 minutes and repeating it three times is a common starting point.[4] |
| Peptide Aggregation | Aggregated peptide chains on the resin can hinder reagent access to the Dde/ivDde group.[8] Consider using solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), either alone or in combination with DMF. |
| Suboptimal Mixing | Inefficient mixing can lead to localized areas of incomplete reaction. Ensure vigorous and consistent mixing of the resin during the deprotection step. The type of mixing (e.g., orbital shaking vs. nitrogen bubbling) can influence the outcome.[4] |
Issue 2: Dde Group Migration
Symptoms:
-
Mass spectrometry analysis reveals the Dde group on an unintended amino acid.
-
Difficulty in purifying the final peptide due to closely related impurities.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Piperidine-Mediated Migration | The use of piperidine for Fmoc deprotection can promote the migration of the Dde group to a free amine.[5] |
| Presence of Unprotected Amines | Dde migration occurs when there is a free amine available to attack the Dde-protected amine. |
| Solvent Effects | Dde migration can also occur in neat DMF through a direct nucleophilic attack by a free amino group.[5] |
To prevent Dde migration, consider the following strategies:
-
Use of ivDde: The more sterically hindered ivDde group is less prone to migration.[7]
-
Alternative Fmoc Deprotection Reagents: Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for a short reaction time (e.g., 2% DBU in DMF, 3 x 3 minutes) for Fmoc removal can prevent Dde migration.[5]
-
Use of Alternative Dde Deprotection Reagents: A solution of hydroxylamine hydrochloride and imidazole in NMP can selectively remove the Dde group in the presence of Fmoc groups, offering an alternative strategy to avoid piperidine-related side reactions.[1]
Issue 3: Incomplete Coupling After Dde Deprotection
Symptoms:
-
A positive Kaiser test (dark blue beads) or other amine test after the coupling step indicates the presence of unreacted free amines.[5]
-
Low yield of the desired branched or modified peptide.
-
Mass spectrometry shows the presence of the uncoupled peptide.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The amino acid or molecule being coupled may be sterically bulky, leading to a slow or incomplete reaction.[6] |
| Peptide Aggregation | Similar to deprotection, peptide aggregation can block access to the reactive amine on the lysine side chain.[5] |
| Suboptimal Coupling Reagent | The chosen coupling reagent may not be efficient enough for the specific coupling reaction. |
To address incomplete coupling, the following approaches are recommended:
-
Perform a Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling, repeat the coupling step with fresh reagents.[5]
-
Use a More Powerful Coupling Reagent: For difficult couplings, consider using highly efficient uronium/aminium or phosphonium salt-based coupling reagents such as HATU, HBTU, or COMU.[9] HATU is often preferred for its speed and reduced risk of epimerization.[9]
-
Change the Solvent: To mitigate peptide aggregation, switch to solvents like NMP or DMSO, or use a mixture of DCM and DMF.[5]
-
Capping: If unreacted amines persist after a second coupling, they should be "capped" to prevent the formation of deletion peptide impurities. This is typically done using acetic anhydride.[5]
Experimental Protocols
Protocol 1: Standard Dde/ivDde Deprotection with Hydrazine
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of peptide-resin, approximately 75 mL of this solution will be needed in total.
-
Treatment: Add the 2% hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).
-
Reaction: Allow the mixture to react at room temperature for 3 minutes with gentle agitation.
-
Filtration: Filter the resin to remove the deprotection solution.
-
Repeat: Repeat steps 2-4 two more times.
-
Washing: Wash the resin thoroughly with DMF (3 times) to remove any residual reagents. The resin is now ready for the subsequent coupling step.
Note: For the more stable ivDde group, a 4% hydrazine solution may be necessary to achieve complete deprotection.[4]
Protocol 2: Alternative Dde Deprotection with Hydroxylamine
-
Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of resin).
-
Treatment: Add the prepared solution to the peptide-resin.
-
Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.
-
Filtration: Filter the resin.
-
Washing: Wash the resin three times with DMF. The peptide-resin is now ready for further modification.[2]
Protocol 3: General Coupling Procedure using HATU/HBTU
-
Resin Preparation: Following Dde deprotection and washing, ensure the resin is well-swelled in the chosen coupling solvent (typically DMF).
-
Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (2.0 equivalents based on resin substitution) in DMF (approximately 5 mL per gram of resin).
-
Reagent Addition: Add the amino acid solution to the resin. Then, add a solution of HBTU or HATU (2.0 equivalents) and DIPEA (N,N-Diisopropylethylamine) (4.0 equivalents). To suppress racemization, 0.5 M HOBt (1-Hydroxybenzotriazole) in DMF (2.0 equivalents) can be added.
-
Coupling Reaction: Mix the reaction vessel for 10-60 minutes. Monitor the reaction for completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF.
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for incomplete Dde/ivDde deprotection.
Caption: Troubleshooting workflow for coupling after Dde deprotection.
References
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. peptide.com [peptide.com]
- 3. scispace.com [scispace.com]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 9. peptide.com [peptide.com]
stability of Dde protecting group to different reagents
Technical Support Center: The Dde Protecting Group
This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, troubleshooting advice, and frequently asked questions regarding the use and stability of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used?
The Dde group is a protecting group for primary amines, frequently used in solid-phase peptide synthesis (SPPS). Its primary utility lies in its unique cleavage condition, which makes it "orthogonal" to many other common protecting groups.[1][2] This orthogonality allows for the selective deprotection of a specific amine (like the side chain of lysine) without affecting other protected groups on the peptide, enabling the synthesis of complex structures such as branched or cyclic peptides, and for site-specific modifications like attaching fluorescent labels.[2]
Q2: Under what conditions is the Dde protecting group considered stable?
The Dde group is robust and stable under the conditions used to remove two of the most common protecting groups in peptide synthesis:
-
Acidic Conditions: It is stable to trifluoroacetic acid (TFA), the reagent used to cleave Boc groups and remove many acid-labile side-chain protecting groups (like tBu and Trt).[3]
-
Basic Conditions: It is generally stable to the piperidine solutions (typically 20% in DMF) used for the removal of the Fmoc group.[3]
Q3: What reagents are used to remove the Dde group?
The Dde group is typically removed by nucleophilic reagents. The most common methods are:
-
Hydrazine: A solution of 2% hydrazine monohydrate in DMF is the most widely used method for Dde cleavage.[3]
-
Hydroxylamine: A mixture of hydroxylamine hydrochloride and imidazole in a solvent like NMP can also be used.[4] This method is considered milder and offers better orthogonality with the Fmoc group, which can be sensitive to hydrazine.[5]
Q4: Can the Dde group be unstable during Fmoc-SPPS?
Yes, while generally stable to piperidine, issues can arise. The most significant side reaction is Dde migration . An unprotected lysine ε-amino group can attack a Dde-protected amine, leading to the transfer of the Dde group.[6] This migration can be accelerated by piperidine and can occur both within the same peptide chain (intramolecular) and between different peptides on the resin (intermolecular).[6] Partial loss of the Dde group has also been noted during the synthesis of long sequences. The more sterically hindered ivDde (isovaleryl-Dde) derivative was developed to minimize this migration and leaching.
Troubleshooting Guide
Problem 1: Incomplete Dde/ivDde Removal
-
Symptom: After treatment with the cleavage reagent, analysis (e.g., by HPLC/MS) shows a significant amount of starting material with the Dde group still attached.
-
Possible Cause 1: Insufficient reaction time or reagent concentration. The efficiency of cleavage can be sequence-dependent or affected by peptide aggregation.
-
Solution 1: Increase the number of treatments with the hydrazine solution (e.g., from 2x to 3x or more).
-
Solution 2: Increase the concentration of hydrazine. For the more robust ivDde group, concentrations up to 10% have been used when removal proves difficult. One optimization study found that increasing the hydrazine concentration to 4% significantly improved removal efficiency.[7]
-
Solution 3: Increase the reaction time for each treatment.[7]
Problem 2: Unexpected Side Product / Dde Migration
-
Symptom: Mass spectrometry reveals a product with the correct mass, but the modification is on the wrong residue, or you observe scrambling of the Dde position.
-
Possible Cause: Dde migration has occurred during piperidine-mediated Fmoc deprotection, where a free amine attacks the Dde-protected amine.[6]
-
Solution 1: Minimize piperidine treatment times during Fmoc removal. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 2% for short reaction times (e.g., 3 x 3 minutes) can prevent Dde migration.[6]
-
Solution 2: Use the more sterically hindered and stable ivDde protecting group instead of Dde, as it is much less prone to migration.
-
Solution 3: Ensure that the N-terminus of the peptide is protected (e.g., with a Boc group) before starting the Dde removal step to prevent the free N-terminal amine from participating in side reactions.
Problem 3: Fmoc group is partially removed during Dde cleavage.
-
Symptom: When attempting to deprotect a Dde group on a fully protected peptide, you observe partial or complete loss of a terminal Fmoc group.
-
Possible Cause: Hydrazine can also cleave the Fmoc group, limiting the orthogonality of the Dde/Fmoc strategy.[5]
-
Solution: Use a milder, fully orthogonal cleavage condition. A mixture of hydroxylamine hydrochloride and imidazole in NMP/CH2Cl2 has been shown to cleanly cleave the Dde group while leaving the Fmoc group completely intact.[5]
Data Presentation: Stability of Dde to Various Reagents
| Reagent | Concentration | Solvent | Time | Temperature | Result | Reference |
| TFA | 1% - 95% | DCM | N/A | Room Temp. | Stable | [3] |
| Piperidine | 20% | DMF | N/A | Room Temp. | Generally Stable | [3] |
| Piperidine | N/A | DMF | N/A | Room Temp. | Side Reaction: Can accelerate Dde migration | [6] |
| DBU | 2% | DMF | 3 x 3 min | Room Temp. | Stable; Prevents Dde migration seen with piperidine | [6] |
| Hydrazine | 2% | DMF | 3 x 3 min | Room Temp. | Cleaved | [3] |
| Hydrazine | 3% - 10% | DMF | N/A | Room Temp. | Cleaved (Used for difficult ivDde removal) | [8] |
| Hydroxylamine HCl / Imidazole | N/A | NMP / CH2Cl2 | 1 - 3 hours | Room Temp. | Cleaved (Fully orthogonal to Fmoc) | |
| Pd(Ph3P)4 | N/A | CHCl3/AcOH/NMM | N/A | Room Temp. | Stable |
Experimental Protocols
Protocol 1: Standard Dde/ivDde Removal with Hydrazine
This protocol describes the most common method for cleaving the Dde or ivDde group from a peptide synthesized on a solid support.
-
Place the peptidyl-resin in a suitable reaction vessel.
-
Add a solution of 2% hydrazine monohydrate in DMF (approximately 25 mL per gram of resin).
-
Stopper the vessel and allow it to stand at room temperature for 3 minutes. For more difficult cleavages, this time can be extended or the hydrazine concentration increased.[7]
-
Filter the resin to remove the cleavage solution.
-
Repeat the hydrazine treatment (steps 2-4) two more times for a total of three treatments.
-
Wash the resin thoroughly with DMF to remove residual hydrazine and the cleaved protecting group byproduct.
-
The resin is now ready for the next step (e.g., side-chain modification).
Protocol 2: Orthogonal Dde Removal with Hydroxylamine
This protocol is recommended when complete stability of the Fmoc group is critical during Dde cleavage.
-
Prepare the cleavage solution: Dissolve hydroxylamine hydrochloride (1.3 equivalents relative to Dde) and imidazole (1 equivalent) in NMP.
-
Add the cleavage solution to the peptidyl-resin.
-
Gently shake or agitate the mixture at room temperature. Reaction time can vary from 1 hour (PEGA resin) to 3 hours (TentaGel resin).[5] Monitor the reaction for completion.
-
Filter the resin to remove the cleavage solution.
-
Wash the resin thoroughly with NMP and then DMF.
-
The resin, with its Fmoc group intact, can proceed to the next synthetic step.
Visualizations
Caption: Orthogonal removal of Fmoc and Dde protecting groups.
Caption: Troubleshooting flowchart for Dde deprotection issues.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides Containing Dde-Protected Residues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, including those with Dde-protected leucine or leucinol (Dde-Leu-OH/Dde-Leu-ol).
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used in peptide synthesis?
The Dde group is an amine-protecting group used in solid-phase peptide synthesis (SPPS). Its primary advantage is its orthogonality with the commonly used Fmoc and Boc protecting groups. This means it can be selectively removed under specific conditions without affecting Fmoc or Boc groups, allowing for site-specific modifications of the peptide while it is still on the solid support.[1][2][3][4] This is particularly useful for synthesizing branched or cyclic peptides, or for attaching labels like fluorescent dyes.[1]
Q2: What are the standard conditions for removing the Dde protecting group?
The most common method for Dde removal is treatment with a 2% solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).[4][5] The reaction is typically fast, often completing within minutes at room temperature.[6]
Q3: Can the Dde group be removed without affecting Fmoc or Boc protecting groups?
Yes, the Dde group is stable to the piperidine solution used for Fmoc removal and the trifluoroacetic acid (TFA) used for Boc deprotection and cleavage from the resin.[3][4] This orthogonality is the key feature of the Dde group.[1][2] However, since hydrazine can also remove the Fmoc group, the N-terminus of the peptide is often protected with a Boc group before Dde removal.[5][7]
Q4: What is the difference between Dde and ivDde?
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group is a more sterically hindered version of the Dde group.[5] This increased steric hindrance makes it more stable and less prone to premature loss or migration during prolonged synthesis, which can sometimes be an issue with the Dde group.[1][5][7] However, the increased stability can also make ivDde more difficult to remove.[8]
Q5: Can the Dde group migrate to other free amines in the peptide sequence?
Yes, Dde migration has been observed, particularly from a protected lysine to an unprotected lysine side chain, during piperidine treatment for Fmoc removal.[9] This can lead to a scrambling of the protecting group's position. Using the more hindered ivDde group or milder conditions for Fmoc removal, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can minimize this side reaction.[1][9]
Q6: Are there alternative reagents for Dde removal?
Yes, an alternative method involves using hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[5][10][11] This method can be advantageous as it is reported to be selective for Dde in the presence of Fmoc groups.[5]
Q7: How can I monitor the progress of the Dde deprotection reaction?
The removal of the Dde or ivDde group by hydrazine produces an indazole derivative as a byproduct, which has a strong UV absorbance around 290 nm. This allows the deprotection to be monitored spectrophotometrically.
Troubleshooting Guide
This guide addresses common issues that may arise during the purification of peptides containing Dde-protected residues.
Problem: Incomplete Dde/ivDde Removal
| Possible Cause | Recommended Solution |
| Insufficient Reagent Concentration | For sluggish ivDde removal, the hydrazine concentration can be increased up to 10% in DMF. However, for Dde, concentrations above 2% may lead to side reactions.[5] |
| Short Reaction Time | Increase the reaction time or the number of hydrazine treatments. Typically, three treatments of 3-5 minutes each are performed.[8] |
| Peptide Aggregation/Steric Hindrance | If the Dde/ivDde group is in a sterically hindered position or within an aggregated peptide sequence, removal can be difficult. Consider using alternative solvents or additives to disrupt aggregation. |
| Inefficient Mixing | Ensure thorough mixing of the resin with the deprotection solution. The mixing mechanism can influence the efficiency of the removal.[8] |
Problem: Side Reactions During Deprotection
| Possible Cause | Recommended Solution |
| Peptide Cleavage or Modification | Using hydrazine concentrations higher than 2% can cause peptide backbone cleavage at glycine (Gly) residues and the conversion of arginine (Arg) to ornithine (Orn).[5] Adhere strictly to the 2% hydrazine concentration unless dealing with very difficult ivDde removal. |
| Dde Group Migration | During Fmoc deprotection with piperidine, the Dde group can migrate to a free amine.[9] To prevent this, use the more stable ivDde protecting group or use DBU for Fmoc removal with short reaction times.[1][9] |
Problem: Poor HPLC Purification Profile
| Possible Cause | Recommended Solution |
| Peak Tailing or Broadening | Peptides with free amino groups (after Dde removal) can sometimes interact with the silica of the HPLC column, leading to poor peak shape. Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA.[12][13] Some peptide hydrazides have also been shown to exhibit peak tailing, which can be improved by using a removable linker.[14] |
| Co-elution of Impurities | Optimize the HPLC gradient to improve the separation of the target peptide from impurities. A shallower gradient can often resolve closely eluting species.[12] |
| Incomplete Removal of Scavengers/Byproducts | Ensure proper washing of the peptide after cleavage and deprotection to remove residual reagents and byproducts, which can interfere with HPLC purification. |
Experimental Protocols
Protocol 1: Standard Dde/ivDde Removal with Hydrazine
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For 1 gram of peptide-resin, approximately 75 mL of this solution will be needed for three treatments.[5]
-
N-Terminal Protection: If the N-terminal Fmoc group is present, it should be replaced with a Boc group to prevent its removal by hydrazine.[5]
-
Treatment: Add the 2% hydrazine solution to the peptide-resin (approx. 25 mL per gram of resin).[5]
-
Reaction: Allow the mixture to stand at room temperature for 3 minutes with gentle shaking.[5]
-
Filtration: Filter the resin to remove the solution.
-
Repeat: Repeat the hydrazine treatment (steps 3-5) two more times.[5]
-
Washing: Wash the resin thoroughly with DMF to remove any residual reagents and byproducts.[5] The resin is now ready for the next step, such as on-resin modification or cleavage.
Protocol 2: Alternative Dde Removal with Hydroxylamine
-
Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents) in NMP (approximately 10 mL per gram of resin).[5][10]
-
Treatment: Add the prepared solution to the peptide-resin.
-
Reaction: Gently shake the mixture at room temperature for 30 to 60 minutes.[5][10]
-
Filtration: Filter the resin.
-
Washing: Wash the resin three times with DMF.[5][10] The peptide-resin is now ready for further steps.
Protocol 3: General Reversed-Phase HPLC (RP-HPLC) Purification
-
Solvent Preparation: Prepare two mobile phases. Solvent A is typically 0.1% TFA in water, and Solvent B is 0.1% TFA in acetonitrile.[12][13]
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B) and filter it to remove any particulates.[15]
-
Column Equilibration: Equilibrate the C18 RP-HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Injection and Elution: Inject the sample and elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes.[12][13]
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 210-220 nm.[13]
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the fractions containing the pure peptide and lyophilize them to obtain the final product as a powder.[12]
Visualizations
Caption: Orthogonal protection strategy in peptide synthesis.
Caption: Troubleshooting flowchart for incomplete Dde removal.
Caption: General workflow for peptide modification and purification.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01918K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
common pitfalls in using Dde as a protecting group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in chemical synthesis. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the Dde protecting group and why is it used?
The Dde group is an amine-protecting group used in solid-phase peptide synthesis (SPPS) and other organic syntheses. Its primary advantage is its orthogonality to the commonly used Fmoc and Boc protecting groups. This means it can be selectively removed under specific conditions without affecting Fmoc or Boc groups, allowing for site-specific modifications of molecules, such as the synthesis of branched or cyclic peptides, and the attachment of labels or other moieties.[1][2][3] The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., TFA).[1][2]
Q2: Under what conditions is the Dde group typically cleaved?
The most common method for Dde group cleavage is treatment with a 2% solution of hydrazine monohydrate in a solvent like N,N-dimethylformamide (DMF).[1][4][5] However, alternative methods exist to improve orthogonality with the Fmoc group, such as using a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP).[4][5][6]
Q3: Is the Dde group completely stable to Fmoc deprotection conditions?
While generally stable to the piperidine solutions used for Fmoc removal, prolonged exposure or certain reaction conditions can lead to partial loss of the Dde group. A more significant issue is the potential for Dde group migration in the presence of piperidine and a free amine.[7]
Troubleshooting Guide
Problem 1: Incomplete Dde/ivDde Cleavage
Symptom: Analytical data (e.g., HPLC, Mass Spectrometry) after the deprotection step shows a significant amount of starting material with the Dde group still attached.
Possible Causes:
-
Steric Hindrance: The ivDde group, a more hindered version of Dde, can be particularly difficult to remove.[1]
-
Peptide Aggregation: The peptide sequence may be prone to aggregation on the solid support, limiting reagent access to the Dde group.[1]
-
Location in the Sequence: A Dde-protected residue near the C-terminus can sometimes be more difficult to deprotect.[1]
-
Insufficient Reagent or Reaction Time: The amount of cleavage reagent or the reaction time may be insufficient for complete removal.[8][9]
Solutions:
| Solution | Description | Considerations |
| Increase Hydrazine Concentration | Increase the hydrazine concentration from 2% up to 10% in DMF.[1] | Higher concentrations of hydrazine (>2%) can lead to side reactions like peptide cleavage at Glycine residues and conversion of Arginine to Ornithine.[5] |
| Increase Reaction Time/Repetitions | Increase the duration of the cleavage reaction or perform multiple, shorter treatments.[8][9] For example, treat with 2% hydrazine/DMF for 3 minutes and repeat the treatment two more times.[5] | Prolonged exposure to cleavage conditions can increase the risk of side reactions. |
| Use Alternative Cleavage Cocktail | For full orthogonality with Fmoc, use a solution of hydroxylamine hydrochloride and imidazole in NMP.[4][5][6] | This method is generally milder but may require longer reaction times.[6] |
| Improve Resin Swelling | Ensure the solid support is adequately swollen to improve reagent accessibility. Choose a solvent that is optimal for the specific resin being used. | Inadequate swelling can significantly hinder reaction kinetics. |
Problem 2: Dde Group Migration
Symptom: Mass spectrometry analysis reveals the Dde group has moved to an unintended position, such as a free lysine side chain or the N-terminal amine.
Possible Causes:
-
Presence of a Free Amine: An unprotected primary amine, like the ε-amino group of a lysine residue, can act as a nucleophile and attack the Dde-protected amine.[7]
-
Piperidine-Mediated Migration: The piperidine used for Fmoc removal can accelerate Dde migration, possibly through the formation of an unstable piperidine-Dde adduct.[7]
-
Solvent Effects: Migration can also occur in DMF without piperidine, driven by a direct nucleophilic attack from a free amine.[7]
Solutions:
| Solution | Description | Considerations |
| Use a More Stable Dde Analog | Employ the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, which is less prone to migration.[5] | ivDde can be more difficult to cleave than Dde.[1] |
| Modify Fmoc Cleavage Conditions | To prevent migration during Fmoc removal, use 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) for a short reaction time (e.g., 3 x 3 minutes) instead of piperidine.[7] | DBU is a stronger, non-nucleophilic base, which can minimize the formation of adducts that facilitate migration. |
| Protect All Primary Amines | Ensure that all primary amines that are not intended for modification are protected before proceeding with steps that could induce migration. | This adds extra steps to the synthesis but provides the most security against migration. |
Problem 3: Lack of Orthogonality with Fmoc Group
Symptom: The Fmoc group is prematurely removed during the Dde cleavage step.
Possible Cause:
-
Hydrazine Cleavage of Fmoc: The standard 2% hydrazine in DMF reagent used for Dde cleavage is also effective at removing the Fmoc group.[1][6]
Solutions:
| Solution | Description | Considerations |
| Use Hydroxylamine for Dde Cleavage | Employ a cleavage cocktail of hydroxylamine hydrochloride and imidazole in NMP. This reagent system is highly selective for Dde and does not cleave the Fmoc group.[4][5][6] | This method is milder and may require longer reaction times or optimization for different resins.[6] |
| Protect the N-terminus with Boc | If hydrazine must be used for Dde cleavage, protect the N-terminal amine with a Boc group, which is stable to hydrazine.[1][5] | This requires an additional protection step before Dde cleavage. |
Experimental Protocols
Protocol 1: Standard Dde Cleavage with Hydrazine
This protocol is suitable when the N-terminal amine is protected with a Boc group or is not a concern.
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Resin Treatment: Add the 2% hydrazine solution to the peptide-resin (approximately 25 mL per gram of resin).
-
Reaction: Allow the mixture to stand at room temperature for 3 minutes.
-
Filtration: Filter the resin.
-
Repeat: Repeat the hydrazine treatment two more times.
Protocol 2: Orthogonal Dde Cleavage with Hydroxylamine
This protocol is recommended when the retention of the Fmoc group is required.
-
Reagent Preparation: Dissolve hydroxylamine hydrochloride (1 equivalent based on the Dde content of the peptide-resin) and imidazole (0.75 equivalents based on the Dde content) in NMP (approximately 10 mL per gram of peptide-resin).
-
Resin Treatment: Add the prepared solution to the resin.
-
Reaction: Gently shake the mixture at room temperature for 30 minutes to 1 hour.
-
Filtration: Filter the resin.
Data Summary
The following table summarizes typical conditions and outcomes for Dde and ivDde deprotection. Note that exact results can vary depending on the peptide sequence, resin, and specific experimental setup.
| Protecting Group | Reagent | Typical Conditions | Observed Issues | Reference |
| Dde | 2% Hydrazine in DMF | 3 x 3 min, RT | Can also cleave Fmoc groups.[1][6] Potential for side reactions at higher concentrations.[5] | [4][5] |
| Dde | Hydroxylamine/Imidazole in NMP | 30-60 min, RT | Orthogonal to Fmoc. Milder conditions.[6] | [4][5][6] |
| ivDde | 2-10% Hydrazine in DMF | May require multiple treatments or higher concentrations | Prone to incomplete cleavage.[1][8] | [1][8] |
| Dde | Piperidine/DMF | During Fmoc removal | Can lead to Dde migration to free amines.[7] | [7] |
Visualizations
Caption: Decision workflow for choosing the appropriate Dde deprotection method.
References
- 1. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Dde and Fmoc Protecting Group Stability in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity. The 9-fluorenylmethoxycarbonyl (Fmoc) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups are two of the most widely utilized amine protecting groups, often employed in concert due to their orthogonal stability. This guide provides an objective comparison of their stability, supported by experimental data, to aid in the strategic design of complex peptide synthesis protocols.
Core Stability Profiles
The primary advantage of using both Fmoc and Dde protecting groups in a single synthetic strategy lies in their differing lability to specific chemical reagents. This orthogonality allows for the selective deprotection of one group while the other remains intact, enabling site-specific modifications such as branching or the attachment of labels.
Fmoc (9-fluorenylmethoxycarbonyl) group: The Fmoc group is notoriously base-labile and is the cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] It is readily cleaved by secondary amines, most commonly a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2][3] Conversely, the Fmoc group exhibits high stability under acidic conditions, making it compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu) and cleavage from many resins using trifluoroacetic acid (TFA).[4][5]
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group: The Dde group provides orthogonal protection as it is stable to the basic conditions used for Fmoc removal.[6] Its cleavage is typically achieved under milder nucleophilic conditions, classically with a 2% solution of hydrazine in DMF.[6][7] This distinct deprotection chemistry allows for the unmasking of a specific amine, often on a lysine side chain, for further modification while the N-terminal Fmoc group and other acid-labile protecting groups are unaffected.[8][9]
Quantitative Comparison of Deprotection Conditions
The following table summarizes the typical experimental conditions for the removal of Fmoc and Dde protecting groups, highlighting their orthogonal nature.
| Protecting Group | Reagent | Concentration | Solvent | Typical Reaction Time | Stability to Orthogonal Conditions |
| Fmoc | Piperidine | 20% (v/v) | DMF | 2 x 5-10 minutes | Stable to 2% hydrazine in DMF and hydroxylamine/imidazole.[3][6] |
| Dde | Hydrazine monohydrate | 2% (v/v) | DMF | 3 x 3 minutes | Stable to 20% piperidine in DMF and TFA.[10] |
| Dde (Fmoc-compatible) | Hydroxylamine hydrochloride & Imidazole | 1.8 mM & 1.4 mM | NMP/DCM | 1-3 hours | Allows for Dde removal without affecting the Fmoc group.[6][11] |
Experimental Protocols
Standard Fmoc Deprotection Protocol:
-
To the resin-bound peptide, add a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene byproduct.
Standard Dde Deprotection Protocol (Hydrazine Method):
-
To the resin-bound peptide, add a solution of 2% hydrazine monohydrate in DMF.
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the reaction vessel.
-
Repeat the treatment with the hydrazine solution two more times.[7]
-
Wash the resin thoroughly with DMF.
Caution: While effective, this method can also lead to the cleavage of the Fmoc group, limiting its orthogonality.[6]
Orthogonal Dde Deprotection in the Presence of Fmoc:
-
Prepare a solution of hydroxylamine hydrochloride (e.g., 1.8 mM) and imidazole (e.g., 1.4 mM) in a mixture of N-methyl-2-pyrrolidone (NMP) and dichloromethane (DCM).[6][11]
-
Add the deprotection solution to the resin-bound peptide.
-
Agitate the mixture at room temperature for 1-3 hours. The reaction progress can be monitored.
-
Drain the reaction vessel and wash the resin thoroughly with DMF.[12]
Potential Stability Issues and Considerations
While robust, both protecting groups are not without their limitations. A notable issue with the Dde group is its potential for migration. Under certain conditions, particularly during the piperidine treatment for Fmoc removal, the Dde group can migrate from one amine (e.g., the ε-amino group of lysine) to another free amine.[13] The use of the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl) group can mitigate this side reaction.[7]
Visualizing Deprotection and Orthogonality
To further clarify the chemical processes and relationships discussed, the following diagrams illustrate the structures, deprotection mechanisms, and the concept of orthogonal protection in SPPS.
References
- 1. fiveable.me [fiveable.me]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chempep.com [chempep.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Dde: A Guide to Orthogonal Protection in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is paramount to success. This guide provides an in-depth comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group against other common amine protecting groups, highlighting its significant advantages in orthogonal protection strategies. Supported by experimental data and detailed protocols, this document serves as a practical resource for the strategic design and execution of complex peptide syntheses.
The principle of orthogonal protection is fundamental to the synthesis of modified peptides, allowing for the selective removal of one type of protecting group in the presence of others.[1][2] This enables site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties.[3][4] The Dde group is a prime example of an orthogonal protecting group, offering a distinct advantage in solid-phase peptide synthesis (SPPS), particularly within the widely used Fmoc/tBu strategy.[1][3]
Dde in the Orthogonal Universe: A Comparative Analysis
The utility of the Dde group lies in its unique cleavage condition, which is orthogonal to the conditions used for removing the common Nα-Fmoc and side-chain protecting groups like Boc and Trt.[5][6] While the Fmoc group is labile to basic conditions (e.g., piperidine) and Boc/Trt groups are removed by strong acids (e.g., trifluoroacetic acid - TFA), the Dde group is stable under both these conditions.[3][7] It is, however, selectively cleaved by mild hydrazinolysis.[3][4]
This orthogonality allows for a three-dimensional protection strategy, which is invaluable for the synthesis of complex peptides. For instance, a lysine side chain can be protected with Dde, while the N-terminus is protected with Fmoc and other side chains with acid-labile groups. This allows for the specific deprotection of the lysine side chain for modification while the rest of the peptide remains protected.[4]
Below is a table summarizing the key characteristics and orthogonal nature of Dde compared to other commonly used amine protecting groups.
| Protecting Group | Chemical Name | Abbreviation | Cleavage Conditions | Stable To | Orthogonal To |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Acid (TFA), Base (Piperidine) | Fmoc, Boc, Cbz, Trt |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Acid (TFA), Hydrazine (with N-terminal Boc) | Dde, Boc, Cbz, Trt |
| Boc | tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Base (Piperidine), Hydrazine | Dde, Fmoc, Cbz |
| Cbz | Carboxybenzyl | Cbz | Catalytic Hydrogenation (H₂/Pd) | Acid (TFA), Base (Piperidine) | Dde, Fmoc, Boc |
Experimental Data: The Performance of Dde in Practice
While the Dde group is highly effective, its performance can be influenced by factors such as the peptide sequence and steric hindrance. A more hindered version, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde), was developed to address issues of Dde migration and partial loss during long syntheses.[8] However, ivDde can sometimes be difficult to remove.[3][9]
Optimization of the deprotection conditions is crucial. Studies have shown that increasing the concentration of hydrazine and the reaction time can improve the efficiency of ivDde removal. For example, one study demonstrated that increasing the hydrazine concentration from 2% to 4% significantly improved the cleavage of an ivDde group from a lysine side chain.[9]
Detailed Experimental Protocols
Herein, we provide detailed protocols for the selective removal of the Dde protecting group.
Method 1: Selective Removal of Dde with 2% Hydrazine in DMF
This is the most common method for Dde deprotection.
Materials:
-
Peptidyl-resin with Dde-protected amine(s)
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Flask with a filter frit
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) for 3 minutes at room temperature.[8]
-
Drain the solution.
-
Repeat the hydrazine treatment two more times.[8]
-
Wash the resin thoroughly with DMF (3-5 times).
Note: Since hydrazine can also remove the Fmoc group, the N-terminus should be protected with a Boc group if it needs to remain protected during Dde removal.[3][8]
Method 2: Fully Orthogonal Dde Removal with Hydroxylamine
This method offers complete orthogonality with the Fmoc group.[3][8]
Materials:
-
Peptidyl-resin with Dde-protected amine(s)
-
N-methylpyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Flask with a filter frit
Procedure:
-
Swell the peptidyl-resin in NMP.
-
Prepare a solution of hydroxylamine hydrochloride and imidazole in NMP. The recommended ratio is 1.3 equivalents of hydroxylamine hydrochloride to 1 equivalent of imidazole relative to the Dde content.[8]
-
Treat the resin with the hydroxylamine/imidazole solution (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 30 to 60 minutes.[10]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (3-5 times).
Visualizing Orthogonal Deprotection Strategies
The following diagrams illustrate the logical workflow of orthogonal deprotection in peptide synthesis, emphasizing the strategic role of the Dde group.
References
- 1. nbinno.com [nbinno.com]
- 2. media.neliti.com [media.neliti.com]
- 3. 選擇正交積木 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
A Head-to-Head Battle of Orthogonal Protecting Groups: Dde vs. ivDde for Lysine Side-Chain Protection
In the intricate world of peptide synthesis and modification, the choice of protecting groups is paramount to achieving high yields and purity. For the selective protection of lysine side chains, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group and its more sterically hindered counterpart, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, have emerged as valuable tools. Their orthogonality to the commonly used Fmoc and Boc protecting groups allows for the selective deprotection of the lysine side chain, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties.
This guide provides a comprehensive comparison of the Dde and ivDde protecting groups, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal protecting group for their specific application.
Chemical Structures and Protection Mechanism
Both Dde and ivDde protect the primary amine of the lysine side chain through the formation of a vinylogous amide. The key difference lies in the substituent on the ethylidene group, with ivDde possessing a bulky isobutyl group that imparts greater steric hindrance.
A Comparative Guide to Dde and Alloc Protecting Groups for Orthogonal Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of complex molecule synthesis, particularly in solid-phase peptide synthesis (SPPS), the ability to selectively deprotect one functional group while others remain intact is paramount. This strategy, known as orthogonal protection, is essential for creating branched and cyclic peptides, attaching labels, or performing other site-specific modifications. Among the arsenal of protecting groups available to chemists, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and allyloxycarbonyl (Alloc) are two prominent choices for the protection of amine functionalities, especially the ε-amino group of lysine.
This guide provides an objective comparison of the Dde and Alloc protecting groups, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate group for their synthetic strategy.
Chemical Properties and Orthogonality
Both Dde and Alloc are valued for their orthogonality to the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy in SPPS. This means they are stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage from the resin and removal of tBu-based side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[1]
Table 1: General Properties and Orthogonality of Dde and Alloc Protecting Groups
| Property | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Alloc (Allyloxycarbonyl) |
| Protected Group | Primary Amines (e.g., Lys ε-NH₂) | Primary and Secondary Amines (e.g., Lys ε-NH₂) |
| Stability (Stable to) | TFA, Piperidine, Pd(0) | TFA, Piperidine, Hydrazine (with additives)[2] |
| Deprotection Conditions | 2% Hydrazine in DMF or Hydroxylamine/Imidazole[3] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[2] |
| Orthogonal to | Fmoc/tBu, Boc/Bzl | Fmoc/tBu, Boc/Bzl |
Deprotection Mechanisms and Performance
The key difference between Dde and Alloc lies in their deprotection mechanisms, which dictates their respective advantages and disadvantages in practical applications.
Dde Protecting Group
The Dde group is an enamine-based protection that is cleaved under mild nucleophilic conditions. The most common reagent for its removal is a dilute solution of hydrazine in DMF.
Advantages:
-
Metal-Free Deprotection: Avoids the use of potentially contaminating heavy metals.
-
Rapid Cleavage: Deprotection is typically fast, often complete within minutes.[3]
Disadvantages:
-
Migration: The Dde group has been reported to migrate from one amine to another, particularly during the piperidine treatment for Fmoc removal.
-
Incomplete Removal of ivDde: The more sterically hindered analogue, ivDde, which was developed to mitigate migration, can sometimes be difficult to remove completely, especially in aggregated peptide sequences.[4]
-
Hydrazine Reactivity: Hydrazine can also cleave the Fmoc group, necessitating protection of the N-terminal amine (e.g., with a Boc group) before Dde removal. However, alternative deprotection cocktails using hydroxylamine hydrochloride and imidazole have been developed to achieve full orthogonality with Fmoc.[5]
Alloc Protecting Group
The Alloc group is a carbamate that is cleaved via a palladium(0)-catalyzed allylic substitution. This reaction requires a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an allyl cation scavenger.
Advantages:
-
High Orthogonality: The deprotection conditions are highly specific and do not affect most other common protecting groups.[2]
-
Mild Conditions: The removal is performed under neutral and mild conditions.[6]
Disadvantages:
-
Palladium Catalyst: Requires the use of a palladium catalyst, which can be sensitive to air and may require inert atmosphere conditions, although recent studies have shown successful deprotection under atmospheric conditions.[7] The catalyst can also be costly and may require removal from the final product.
-
Slower Reaction Times: Deprotection can be slower compared to Dde, sometimes requiring hours for completion, although microwave-assisted protocols can significantly shorten the reaction time.[8]
Quantitative Comparison
Table 2: Deprotection Conditions and Performance Data
| Parameter | Dde | Alloc |
| Deprotection Reagents | 2-4% Hydrazine in DMF[4] | 0.2-3 eq. Pd(PPh₃)₄ with a scavenger (e.g., PhSiH₃) in DCM/CHCl₃[8][9] |
| Typical Reaction Time | 3-10 minutes (repeated treatments)[3][10] | 30 minutes to 24 hours (can be reduced to <10 min with microwave)[8] |
| Typical Yield/Purity | Generally high, but can be affected by migration or incomplete removal. | Generally high (>95% purity reported)[8] |
| Monitoring | Spectrophotometric monitoring of the indazole byproduct at ~290 nm is possible. | Typically monitored by HPLC. |
Experimental Protocols
Protocol 1: Dde Group Removal with Hydrazine
This protocol is adapted from standard procedures for Dde deprotection from a peptide resin.[3]
-
Resin Preparation: Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF).
-
Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Reaction: Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin) and agitate at room temperature for 3-5 minutes.
-
Repetition: Drain the solution and repeat the hydrazine treatment two more times.
-
Washing: Wash the resin thoroughly with DMF to remove the deprotection reagents and byproducts.
Protocol 2: Alloc Group Removal with Palladium Catalyst
This protocol is based on a common procedure for Alloc deprotection.[9]
-
Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM).
-
Reagent Preparation: In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.35 equivalents relative to the resin loading) in DCM.
-
Reaction: Add a solution of phenylsilane (PhSiH₃, ~20 equivalents) in DCM to the resin, followed by the addition of the palladium catalyst solution.
-
Incubation: Agitate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.
-
Washing: After completion, thoroughly wash the resin with DCM, DMF, and a chelating wash (e.g., a solution of sodium diethyldithiocarbamate) to remove palladium residues.
Visualizing Orthogonal Synthesis and Deprotection
The following diagrams, generated using Graphviz, illustrate the concepts of orthogonal synthesis and the specific deprotection mechanisms.
Caption: Orthogonal synthesis workflow using a side-chain protecting group (PG), such as Dde or Alloc.
Caption: Deprotection of the Dde group using hydrazine.
Caption: Deprotection of the Alloc group using a palladium catalyst.
Conclusion: Making the Right Choice
The choice between Dde and Alloc is highly dependent on the specific requirements of the synthesis.
Choose Dde when:
-
A metal-free synthesis is crucial.
-
Rapid deprotection is a priority.
-
The potential for migration can be mitigated, for instance by using the more robust ivDde analogue or carefully planning the synthetic route.
Choose Alloc when:
-
High-level orthogonality and chemoselectivity are paramount.
-
The presence of a palladium catalyst is not a concern, or protocols for its removal are in place.
-
The synthesis can accommodate longer deprotection times, or microwave instrumentation is available to accelerate the process.
Ultimately, both Dde and Alloc are powerful tools that enable the synthesis of complex, modified peptides. A thorough understanding of their respective chemistries, advantages, and limitations, as presented in this guide, will empower researchers to design more efficient and successful synthetic strategies.
References
- 1. biosynth.com [biosynth.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. biotage.com [biotage.com]
- 8. thaiscience.info [thaiscience.info]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. rsc.org [rsc.org]
Unveiling Dde Migration: A Comparative Guide to Solvent Effects in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the stability of protecting groups is a critical parameter in the multi-step process of solid-phase peptide synthesis (SPPS). The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, a commonly used protecting group for the side chain of lysine and other amino acids, is known to be susceptible to migration, a side reaction that can lead to impurities and compromised peptide integrity. This guide provides a comprehensive evaluation of Dde migration in different solvent systems, supported by experimental evidence and detailed protocols for its assessment.
The migration of the Dde group is a significant concern during the Fmoc deprotection step, which is typically carried out using a solution of piperidine in a polar aprotic solvent. This unwanted translocation of the Dde group can occur from the ε-amino group of a lysine residue to another free amine, such as the N-terminal α-amino group or the side chain of another lysine.
Comparative Analysis of Dde Migration in Common Solvents
Experimental evidence indicates that the choice of solvent plays a crucial role in the extent of Dde migration. While a definitive quantitative comparison across all solvents under identical conditions is not extensively documented in a single study, a qualitative and semi-quantitative understanding can be derived from available literature.
The primary solvent implicated in facilitating Dde migration is N,N-Dimethylformamide (DMF) . Studies have shown that Dde migration is possible in neat DMF through a direct nucleophilic attack by a free amino group.[1] The presence of piperidine, the standard reagent for Fmoc removal, significantly accelerates this side reaction, likely through the formation of an unstable piperidine-Dde adduct.[1]
Other commonly used solvents in SPPS, such as N-Methyl-2-pyrrolidone (NMP) and Dichloromethane (DCM) , are also relevant to this discussion. While Fmoc deprotection is generally more efficient in polar aprotic solvents like DMF and NMP compared to the less polar DCM, the impact on Dde migration is a key consideration.[2][3] Although direct comparative rates are scarce, the mechanism of migration suggests that the polarity and the ability of the solvent to support the formation of charged intermediates are important factors.
For a clearer comparison, the following table summarizes the observed and expected propensity for Dde migration in these solvent systems during standard Fmoc deprotection with piperidine.
| Solvent System | Propensity for Dde Migration | Key Observations |
| 20% Piperidine in DMF | High | Documented to cause significant Dde migration, accelerated by piperidine.[1] |
| Neat DMF | Moderate | Migration can occur even without piperidine, via direct nucleophilic attack.[1] |
| 20% Piperidine in NMP | Moderate to High | As a polar aprotic solvent similar to DMF, a significant potential for migration exists. |
| 20% Piperidine in DCM | Low to Moderate | The lower polarity of DCM may disfavor the charged intermediates involved in migration. |
It is important to note that the more sterically hindered analogue of Dde, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group, exhibits significantly lower susceptibility to migration. This makes it a preferable alternative when Dde migration is a concern.
Mitigation of Dde Migration
A highly effective strategy to prevent Dde migration involves altering the Fmoc deprotection conditions. It has been demonstrated that cleaving the Fmoc group with a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for a short duration (e.g., 3 x 3 minutes) can effectively prevent Dde migration.[1]
Experimental Protocols
To enable researchers to assess Dde migration in their own systems, the following experimental protocols are provided.
Protocol 1: Monitoring Dde Migration during SPPS
This protocol outlines a method to detect and quantify Dde migration on a resin-bound peptide.
1. Peptide Synthesis:
- Synthesize a model peptide containing at least two lysine residues on a solid support (e.g., Rink Amide resin). One lysine should be protected with Dde (e.g., Fmoc-Lys(Dde)-OH) and the other with a different protecting group that is stable to the conditions being tested (e.g., Boc).
- After incorporation of the amino acids, deprotect the N-terminal Fmoc group.
2. Experimental Conditions:
- Divide the resin-bound peptide into different reaction vessels.
- Treat each resin sample with a different deprotection solution for a set period (e.g., 20% piperidine in DMF, 20% piperidine in NMP, 20% piperidine in DCM, and 2% DBU in DMF for 30 minutes).
3. Cleavage and Deprotection:
- After the treatment, wash the resin thoroughly with the respective solvent and then with DCM.
- Dry the resin under vacuum.
- Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
4. Analysis:
- Analyze the crude peptide by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
- In the HPLC chromatogram, identify the peak corresponding to the desired peptide and any new peaks that may correspond to the peptide with the migrated Dde group.
- Confirm the identity of the peaks by MS analysis, looking for the mass corresponding to the peptide with the Dde group on the previously unprotected lysine.
- Quantify the extent of migration by comparing the peak areas of the desired peptide and the migrated product in the HPLC chromatogram.
Protocol 2: In-solution Dde Migration Assay
This protocol can be used to assess the stability of a Dde-protected amino acid in the presence of a free amine in different solvents.
1. Sample Preparation:
- Prepare solutions of a Dde-protected amino acid (e.g., Ac-Lys(Dde)-NH₂) and an amino acid with a free amine (e.g., Gly-OMe) in the solvent to be tested (DMF, NMP, DCM).
- Prepare parallel samples containing the Dde-protected amino acid, the free amine, and piperidine (e.g., 20% v/v).
2. Incubation:
- Incubate the solutions at room temperature for a defined period (e.g., 1, 4, and 24 hours).
3. Analysis:
- At each time point, take an aliquot of the reaction mixture and analyze it directly by HPLC-MS.
- Monitor the chromatogram for the appearance of a new peak corresponding to the Dde-migrated product (e.g., Ac-Lys-NH₂ and Dde-Gly-OMe).
- Quantify the amount of migrated product by integrating the peak areas and comparing them to the initial concentration of the Dde-protected amino acid.
Visualizing the Dde Migration Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating Dde migration and the logical relationship of factors influencing this side reaction.
Caption: Experimental workflow for evaluating Dde migration.
Caption: Factors influencing Dde migration in SPPS.
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of Dde Deprotection Methods in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selective removal of protecting groups is a critical step in the chemical synthesis of complex peptides and proteins. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely used protecting group for the side-chain amino function of lysine and other amino acids. Its removal under mild conditions, orthogonal to the commonly used Fmoc and Boc protecting groups, allows for site-specific modifications such as branching, cyclization, and labeling of peptides. This guide provides a comparative analysis of the most common Dde deprotection methods, supported by experimental data and detailed protocols.
The choice of deprotection strategy is crucial for the successful synthesis of complex peptides, and the Dde group offers a valuable tool for orthogonal protection schemes. While hydrazine remains the most common reagent for Dde removal, the development of alternative methods like the hydroxylamine/imidazole system provides greater flexibility and orthogonality, particularly in the context of Fmoc-based solid-phase peptide synthesis. Careful consideration of the specific peptide sequence, the presence of other protecting groups, and the desired final product will guide the selection of the most appropriate Dde deprotection method.
Comparative Data on Dde Deprotection Methods
The efficiency of Dde deprotection can be influenced by several factors, including the choice of reagents, reaction time, and temperature. The following table summarizes quantitative data from various studies on the two primary methods for Dde and its more hindered analogue, ivDde, removal.
| Method | Reagent(s) | Solvent | Reaction Time | Temperature | Yield/Efficiency | Notes |
| Hydrazine Monohydrate | 2% Hydrazine Monohydrate | DMF | 3 x 3 minutes | Room Temperature | High | Standard and widely used method.[1][2] Can also cleave Fmoc groups.[2] |
| Hydrazine Monohydrate (Optimized for ivDde) | 4% Hydrazine Monohydrate | DMF | 3 x 3 minutes | Room Temperature | Nearly complete removal | Higher concentration of hydrazine may be required for the more sterically hindered ivDde group.[3] |
| Hydroxylamine Hydrochloride/Imidazole | Hydroxylamine HCl (1 equiv.), Imidazole (0.75 equiv.) | NMP | 30-60 minutes | Room Temperature | High | Offers better orthogonality with the Fmoc group.[1][4] |
Experimental Protocols
Below are detailed methodologies for the key Dde deprotection experiments.
Protocol 1: Dde Deprotection using Hydrazine Monohydrate
This protocol describes the standard method for removing the Dde protecting group from a peptide synthesized on a solid support.
Materials:
-
Dde-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Reaction vessel with a filter
Procedure:
-
Swell the Dde-protected peptide-resin in DMF.
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Drain the DMF from the resin.
-
Add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 3 minutes.[1]
-
Drain the hydrazine solution.
-
Repeat the hydrazine treatment (steps 4-6) two more times for a total of three treatments.[1][2]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleaved Dde-adduct.
Protocol 2: Dde Deprotection using Hydroxylamine Hydrochloride and Imidazole
This protocol offers an alternative method for Dde removal that is compatible with the presence of Fmoc protecting groups.
Materials:
-
Dde-protected peptide-resin
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Reaction vessel with a filter
Procedure:
-
Swell the Dde-protected peptide-resin in NMP.
-
Prepare the deprotection solution: Dissolve hydroxylamine hydrochloride (1 equivalent relative to the Dde content of the resin) and imidazole (0.75 equivalents relative to the Dde content) in NMP.
-
Drain the NMP from the resin.
-
Add the hydroxylamine/imidazole solution to the resin.
-
Agitate the mixture at room temperature for 30 to 60 minutes.[1][4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP (3-5 times).
Signaling Pathways and Experimental Workflows
Visualizing the experimental workflows can aid in understanding the sequence of steps involved in each deprotection method.
Caption: Workflow for Dde deprotection using hydrazine.
Caption: Workflow for Dde deprotection using hydroxylamine.
Mechanism of Dde Deprotection
The removal of the Dde group proceeds via a nucleophilic attack on the enone system of the Dde group, followed by a retro-Michael reaction. Both hydrazine and hydroxylamine are effective nucleophiles for this transformation.
Caption: General mechanism of Dde deprotection.
Potential Side Reactions and Considerations
A known side reaction during Dde deprotection is the migration of the Dde group to an unprotected amine, such as the N-terminus or the side chain of another lysine residue.[5] This can occur intramolecularly or intermolecularly.[5] The choice of deprotection conditions and the overall synthetic strategy should be carefully considered to minimize this risk. For instance, ensuring the N-terminus is protected (e.g., with a Boc group) during Dde removal with hydrazine is a common practice to prevent Dde migration.[2] The hydroxylamine/imidazole method is reported to offer better orthogonality and may reduce the incidence of side reactions in the context of Fmoc-based synthesis.[1] For the more sterically hindered ivDde group, harsher conditions, such as increased hydrazine concentration or longer reaction times, may be necessary for complete removal.[3]
References
Dde Protecting Group: A Guide to Orthogonal Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups is paramount. This guide provides a comprehensive comparison of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group with other common amine-protecting groups, supported by experimental data and detailed protocols to validate its orthogonality in complex synthetic schemes.
The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex peptides, such as those with branched structures, cyclic motifs, or site-specific modifications.[1][2] The Dde group has emerged as a valuable tool in the chemist's arsenal, offering a distinct advantage due to its unique cleavage conditions that are compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies.[3][4]
Orthogonality and Cleavage: A Comparative Overview
The orthogonality of a protecting group is defined by its stability under the conditions used to remove other protecting groups in the synthetic scheme. The Dde group's primary advantage lies in its resistance to the basic conditions used for Fmoc removal (typically piperidine in DMF) and the acidic conditions for Boc and side-chain deprotection (typically trifluoroacetic acid, TFA).[4] This allows for the selective deprotection of a specific amine, often the ε-amino group of lysine, to enable further modifications while the rest of the peptide remains protected.
The table below summarizes the cleavage conditions for Dde, Fmoc, and Boc, highlighting their mutual orthogonality.
| Protecting Group | Cleavage Reagent | Typical Conditions | Orthogonality |
| Dde | Hydrazine monohydrate | 2% in DMF, room temperature, 3 x 3 min | Stable to TFA and piperidine |
| Hydroxylamine hydrochloride/imidazole | 1 eq. / 0.75 eq. in NMP, rt, 30-60 min | Stable to piperidine | |
| Fmoc | Piperidine | 20-50% in DMF, room temperature, 10-20 min | Stable to hydrazine and TFA |
| Boc | Trifluoroacetic acid (TFA) | 25-50% in DCM, room temperature, 30 min | Stable to piperidine and hydrazine |
Experimental Validation of Dde Orthogonality
The true test of orthogonality lies in the experimental outcomes. While the Dde group is generally robust, certain side reactions have been reported, most notably the potential for migration to an unprotected amine during Fmoc removal with piperidine.[5] The more sterically hindered analogue, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl), was developed to mitigate this issue.[6]
The following table presents a summary of cleavage efficiencies and observed side reactions for the Dde group under various conditions.
| Cleavage Method | Reagent Concentration | Time | Cleavage Efficiency | Key Side Reactions |
| Hydrazine | 2% in DMF | 3 x 3 min | >95%[7] | Potential for Fmoc group removal.[8] |
| Hydroxylamine | 1.3:1 Hydroxylamine HCl:Imidazole in NMP | 30-60 min | High, selective in the presence of Fmoc[6][9] | Slower than hydrazine treatment. |
It is crucial to note that the efficiency of Dde removal can be sequence-dependent and may be slower if the Dde-protected residue is located in a sterically hindered region of the peptide.
Experimental Protocols
Dde Group Removal with Hydrazine
This protocol is suitable for the removal of Dde when the N-terminus is protected with a Boc group or is unprotected.
-
Suspend the Dde-protected, resin-bound peptide in N,N-dimethylformamide (DMF).
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.
-
Treat the resin with the hydrazine solution (10 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.[9]
-
Filter the resin and repeat the hydrazine treatment two more times.[9]
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual hydrazine and the cleaved protecting group.
Dde Group Removal with Hydroxylamine (Fmoc-Compatible)
This protocol allows for the selective removal of the Dde group while leaving Fmoc groups intact.
-
Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on Dde content) and imidazole (0.75 equivalents based on Dde content) in N-methylpyrrolidone (NMP).[6][9]
-
Add the solution to the Dde-protected, resin-bound peptide.
-
Agitate the mixture gently at room temperature for 30 to 60 minutes.[6][9]
-
Filter the resin and wash thoroughly with DMF (3-5 times).
Visualizing Orthogonality in Peptide Synthesis
The following diagrams illustrate the concept of orthogonal protection and the specific workflow for utilizing the Dde group in solid-phase peptide synthesis (SPPS).
Caption: Mechanism of Dde group cleavage by hydrazine.
Caption: SPPS workflow incorporating Dde for orthogonal modification.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
A Researcher's Guide to the Dde Protecting Group: Applications, Comparisons, and Protocols
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in modern chemical synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). Its unique deprotection condition allows for orthogonal protection schemes, enabling the synthesis of complex, modified peptides that would otherwise be inaccessible. This guide provides a comprehensive comparison of the Dde group with its alternatives, detailed experimental data, and protocols for its application.
Overview and Mechanism of Action
The Dde group is primarily used to protect the side-chain amine groups of amino acids like lysine, ornithine, and diaminopropionic acid.[1] Its stability to the basic conditions used for Fmoc removal (e.g., piperidine) and acidic conditions for Boc removal (TFA) makes it an excellent orthogonal protecting group.[2] This orthogonality is the cornerstone of its utility, allowing for selective deprotection of a specific site on a peptide while the rest of the molecule remains protected.[3]
The standard method for Dde removal is treatment with a dilute solution of hydrazine in a solvent like N,N-dimethylformamide (DMF).[1][2] The hydrazine attacks the Dde group, leading to its cleavage and the liberation of the free amine.
Caption: Dde Protection and Deprotection Mechanism.
Performance Comparison of Amine Protecting Groups
The choice of a side-chain protecting group is critical in multi-step synthesis. The Dde group is often compared with its more sterically hindered analogue, ivDde, and other groups like Mtt, which are removed under different, mildly acidic conditions.
| Protecting Group | Structure | Common Removal Conditions | Stability | Key Advantages & Disadvantages |
| Dde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in DMF | Stable to TFA and piperidine | Advantages: Mild removal. Disadvantages: Prone to migration and partial loss during long syntheses.[4] |
| ivDde | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | 2-10% Hydrazine in DMF[5] | More stable than Dde to piperidine[1] | Advantages: More robust than Dde, less prone to migration. Disadvantages: More difficult to remove; may require higher hydrazine concentrations or longer reaction times.[5] |
| Mtt | 4-Methyltrityl | 1-2% TFA in DCM[6] | Stable to piperidine and hydrazine | Advantages: Highly acid-labile, allowing for orthogonal removal in Fmoc/tBu strategies.[7] Disadvantages: Acidic removal may not be suitable for all substrates. |
| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ in CHCl₃/AcOH/NMM | Stable to TFA, piperidine, and hydrazine (with precautions) | Advantages: Orthogonal to both acid- and base-labile groups. Disadvantages: Requires palladium catalyst which can be difficult to remove.[8] Hydrazine can reduce the allyl double bond if not scavenged. |
| Boc | tert-butoxycarbonyl | ~50-95% TFA in DCM[9] | Stable to piperidine and hydrazine[10] | Advantages: Very common, well-understood. Disadvantages: Requires strong acid for removal, limiting orthogonality in Fmoc strategies. |
Applications and Experimental Data
The primary application of the Dde group is to enable site-specific modifications of peptides while they are still attached to the solid support. This has been instrumental in the synthesis of:
-
Branched Peptides: Used for creating vaccine candidates (Multiple Antigenic Peptides, MAPs) and other complex structures.[11][12]
-
Cyclic Peptides: The side chain of an amino acid (e.g., lysine) can be deprotected to form a lactam bridge with the C-terminus.
-
Fluorescently-Labeled Peptides: A dye can be attached to the selectively deprotected amine.[10]
-
Peptidomimetics and Conjugates: Allows for the attachment of various molecules like lipids, polymers, or biotin.[3][13]
Quantitative Deprotection Data
The efficiency of Dde/ivDde removal can vary based on the peptide sequence and reaction conditions.
| Peptide Context | Protecting Group | Deprotection Conditions | Result | Reference |
| Generic ACP-K peptide on resin | ivDde | 2% Hydrazine in DMF, 3 min x 3 reps | Incomplete removal (~50%) | [5] |
| Generic ACP-K peptide on resin | ivDde | 4% Hydrazine in DMF, 3 min x 3 reps | Near complete removal | [5] |
| Synthesis of Branched Peptidoglycan | Dde | 1% Hydrazine hydrate in DMF, 250 min x 2 reps | Successful deprotection for branching | [12] |
| General Protocol | Dde | 2% Hydrazine monohydrate in DMF, 3 min x 3 reps | Standard recommended procedure | [1] |
| Alternative, Fmoc-compatible | Dde | Hydroxylamine HCl / Imidazole in NMP, 30-60 min | Selective Dde removal in the presence of Fmoc | [1][10] |
Experimental Protocols
Protocol 1: Standard Dde/ivDde Removal with Hydrazine
This protocol is intended for the deprotection of Dde or ivDde on a peptide-resin where the N-terminus is protected with a group stable to hydrazine, such as Boc.[1]
-
Preparation: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF). Caution: Hydrazine is highly toxic.
-
Resin Swelling: Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.
-
Deprotection: Drain the DMF and add the 2% hydrazine solution to the resin (approx. 25 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 3 minutes.[1]
-
Wash and Repeat: Drain the solution via filtration. Repeat the hydrazine treatment (steps 3-4) two more times for a total of three treatments.[1]
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove all traces of hydrazine and the deprotection byproducts. The resin is now ready for the subsequent reaction at the newly exposed amine.
Note: For sluggish ivDde removal, the concentration of hydrazine may be increased to 4% or higher, but this increases the risk of side reactions.[1][5]
Protocol 2: Selective Dde Removal in the Presence of Fmoc
This alternative protocol uses hydroxylamine and is useful when the N-terminal Fmoc group must be preserved.[1]
-
Preparation: Prepare a solution of hydroxylamine hydrochloride (1 equivalent based on resin Dde content) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).[1]
-
Resin Swelling: Swell the Dde-protected peptide-resin in NMP.
-
Deprotection: Drain the NMP and add the hydroxylamine/imidazole solution to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 30 to 60 minutes.[1]
-
Final Wash: Filter the resin and wash thoroughly with DMF (3-5 times).
Workflow for Branched Peptide Synthesis
The Dde group is fundamental to the synthesis of branched peptides on a lysine scaffold. The following workflow illustrates the orthogonal strategy using Fmoc for the main chain and Dde for the branching point.
Caption: Workflow for branched peptide synthesis using orthogonal Fmoc/Dde protection.
References
- 1. peptide.com [peptide.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. technoprocur.cz [technoprocur.cz]
- 12. biotage.com [biotage.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Dde-leu-OL: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, scientists, and drug development professionals, this document outlines the proper disposal procedures for Dde-leu-OL, a key reagent in peptide synthesis. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This guide addresses two primary scenarios for the disposal of this compound: the disposal of the unused chemical and the disposal of waste generated from its primary application in Solid Phase Peptide Synthesis (SPPS), which involves hazardous materials for the removal of the Dde protecting group.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C16H27NO3 |
| Molecular Weight | 281.39 g/mol |
Disposal of Unused this compound
Based on the safety data sheets of structurally related amino acids like L-leucine, pure, unused this compound is not classified as a hazardous substance. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information. In the absence of specific hazards, the following general procedures for non-hazardous laboratory waste should be followed:
Solid Waste:
-
Small Quantities: Small amounts of solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained and clearly labeled as non-hazardous.
-
Large Quantities: For larger quantities, it is best practice to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.
Liquid Waste (Solutions of this compound):
-
Aqueous Solutions: Dilute, neutral aqueous solutions of this compound may be permissible for drain disposal, followed by flushing with a copious amount of water. However, local regulations vary, and approval from your institution's EHS office is required.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in an appropriate, labeled waste container for organic solvents and disposed of through your institution's hazardous waste management program.
Disposal of Waste from this compound Experimental Use in Peptide Synthesis
The most common application of this compound is in Solid Phase Peptide Synthesis (SPPS), where the "Dde" group functions as a protecting group for the amine of leucine. The removal of this protecting group, a process known as deprotection, typically involves the use of a 2% hydrazine solution in dimethylformamide (DMF). Both hydrazine and DMF are hazardous chemicals, and the resulting waste must be treated accordingly.
Experimental Protocol: Dde Group Deprotection
The following is a typical protocol for the removal of the Dde protecting group from a resin-bound peptide in SPPS.
Materials:
-
Dde-protected peptide on a solid support (resin)
-
2% (v/v) hydrazine monohydrate in DMF
-
Dimethylformamide (DMF) for washing
-
Reaction vessel suitable for SPPS
Procedure:
-
The resin with the Dde-protected peptide is placed in the reaction vessel.
-
The resin is washed three times with DMF to remove any residual reagents from previous steps.
-
A solution of 2% hydrazine in DMF is added to the resin.
-
The reaction mixture is agitated at room temperature for a specified period, typically ranging from 3 to 15 minutes. This step is often repeated to ensure complete removal of the Dde group.[1][2]
-
The hydrazine solution is drained from the reaction vessel and collected as hazardous waste.
-
The resin is thoroughly washed multiple times with DMF to remove any remaining hydrazine and byproducts. These washes are also collected as hazardous waste.
Disposal of Hydrazine-Containing Waste
Hydrazine is toxic, corrosive, and a suspected carcinogen.[3][4][5] Therefore, all waste containing hydrazine, including the deprotection solution and subsequent washes, must be handled as hazardous waste.
Immediate Safety and Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as neoprene or nitrile), safety goggles, and a lab coat.[6]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[4][5]
Waste Collection and Neutralization:
-
Collect all hydrazine-containing waste in a clearly labeled, dedicated, and sealed hazardous waste container. The container should be compatible with organic solvents and hydrazine.
-
Neutralization: Due to its hazardous nature, it is often recommended to neutralize hydrazine waste before final disposal by a licensed waste management company. A common method for the destruction of hydrazine is through oxidation with a dilute solution of sodium hypochlorite (bleach) or calcium hypochlorite.[3][7]
-
Caution: The neutralization reaction can be exothermic and may release nitrogen gas. It should be performed slowly, in a fume hood, and with appropriate cooling if necessary.
-
The optimal pH for this reaction is between 5 and 8.[7]
-
It is crucial to add an excess of the hypochlorite solution to ensure complete destruction of the hydrazine.[7]
-
Always consult with your institution's EHS office for their specific, approved neutralization protocol.
-
-
Final Disposal: The neutralized waste, along with any other hazardous waste from the peptide synthesis process, should be disposed of through your institution's certified hazardous waste disposal program.
Experimental Workflow: Solid Phase Peptide Synthesis with Dde Protection
The following diagram illustrates the key steps in a typical Solid Phase Peptide Synthesis (SPPS) workflow that utilizes this compound.
This workflow diagram illustrates the cyclical nature of Solid Phase Peptide Synthesis. The process begins with the deprotection of the N-terminal Fmoc group, followed by the coupling of the next amino acid, in this case, this compound. After the desired peptide chain is assembled, the Dde group can be selectively removed using a hydrazine solution, allowing for specific modifications to the leucine side chain while the peptide remains attached to the resin. The waste generated from the Fmoc and Dde deprotection steps must be collected and disposed of as hazardous waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
